molecular formula C8H7BrFNO3 B1410517 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene CAS No. 1805026-76-9

1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Cat. No.: B1410517
CAS No.: 1805026-76-9
M. Wt: 264.05 g/mol
InChI Key: KLZBONKOUXMAMX-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C8H7BrFNO3 and its molecular weight is 264.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-5-ethoxy-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-5-3-6(9)8(11(12)13)7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZBONKOUXMAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Introduction

1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is a highly functionalized aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a nitro group that can be readily converted to other functionalities, and fluoro and ethoxy groups to modulate electronic properties and lipophilicity, makes it a valuable intermediate for drug discovery and material science.[1]

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, commencing from the commercially available starting material, 4-Bromo-2-fluorophenol. The narrative emphasizes the chemical principles and strategic considerations behind each synthetic transformation, offering field-proven insights for researchers, chemists, and professionals in drug development.

Proposed Synthetic Pathway: A Strategic Overview

The is strategically designed in two sequential steps:

  • Electrophilic Aromatic Substitution: Nitration of 4-Bromo-2-fluorophenol to selectively install a nitro group, yielding the intermediate 4-Bromo-2-fluoro-6-nitrophenol.

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of the intermediate to afford the final product, 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

This pathway is predicated on well-established, high-yielding, and scalable chemical transformations, ensuring a reliable and reproducible synthesis.

Synthesis_Workflow start Starting Material: 4-Bromo-2-fluorophenol step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 Electrophilic Aromatic Substitution intermediate Intermediate: 4-Bromo-2-fluoro-6-nitrophenol step1->intermediate step2 Step 2: Etherification (C₂H₅I, K₂CO₃) intermediate->step2 Williamson Ether Synthesis product Final Product: 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene step2->product

Figure 1: Proposed two-step synthesis workflow for 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

Part 1: Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

Mechanistic Rationale and Regioselectivity

The initial step involves the electrophilic aromatic substitution of 4-Bromo-2-fluorophenol with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[2][3] The sulfuric acid, being a stronger acid, protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[2]

The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

  • Bromo Group (-Br): A deactivating, ortho, para-directing group.[2]

  • Fluoro Group (-F): A deactivating, ortho, para-directing group.

The powerful activating and directing effect of the hydroxyl group dominates, primarily directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it.[2] Since the para position is already occupied by the bromine atom, the substitution occurs at one of the ortho positions. Of the two available ortho positions (C2 and C6), C2 is already substituted with a fluorine atom. Therefore, the nitration proceeds with high regioselectivity at the C6 position, yielding 4-Bromo-2-fluoro-6-nitrophenol.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted phenols.[4]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-Bromo-2-fluorophenolC₆H₄BrFO191.00≥98%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.0168-70%
DichloromethaneCH₂Cl₂84.93ACS Grade
Deionized WaterH₂O18.02N/A
Anhydrous Magnesium SulfateMgSO₄120.37≥97%

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, cautiously add 15 mL of concentrated sulfuric acid. While maintaining the temperature between 0-5 °C, slowly add 15 mL of concentrated nitric acid with continuous stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.3 mmol) of 4-Bromo-2-fluorophenol in 50 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-Bromo-2-fluorophenol over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture carefully into a beaker containing 200 g of crushed ice and water. Stir until all the ice has melted.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude 4-Bromo-2-fluoro-6-nitrophenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Part 2: Synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Mechanistic Rationale

The second and final step is the ethylation of the phenolic hydroxyl group of 4-Bromo-2-fluoro-6-nitrophenol via the Williamson ether synthesis. This reaction involves the deprotonation of the acidic phenol by a suitable base to form a phenoxide ion. The resulting nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide, in an S_N2 reaction to form the desired ether.

The choice of a moderately weak base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetone or DMF are commonly used as solvents for this transformation as they are polar aprotic solvents that facilitate S_N2 reactions.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-Bromo-2-fluoro-6-nitrophenolC₆H₃BrFNO₃235.99≥97%
Ethyl IodideC₂H₅I155.97≥99%
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%
AcetoneC₃H₆O58.08ACS Grade
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Deionized WaterH₂O18.02N/A

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10.0 g (42.4 mmol) of 4-Bromo-2-fluoro-6-nitrophenol, 8.8 g (63.6 mmol) of anhydrous potassium carbonate, and 100 mL of acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 9.9 g (63.6 mmol, 5.1 mL) of ethyl iodide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate and wash successively with 1 M NaOH solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Conclusion

This technical guide delineates a logical and efficient two-step synthesis for 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene. The described pathway leverages fundamental and reliable organic reactions, providing a solid foundation for the production of this valuable chemical intermediate. The detailed protocols and mechanistic explanations are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • PrepChem.com. Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A*. [Link]

  • PubChem. 1-Bromo-5-ethyl-2-fluoro-3-nitrobenzene. [Link]

  • Royal Society of Chemistry. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • PubChemLite. 4-bromo-2-fluoro-6-nitrophenol (C6H3BrFNO3). [Link]

  • Chemspace. 1-bromo-3-ethyl-5-fluoro-2-nitrobenzene. [Link]

  • PrepChem.com. Preparation of 1-bromo-3-nitrobenzene. [Link]

  • University of Massachusetts Boston. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Savita Pall and Chemistry. Nitration of Bromobenzene. [Link]

  • Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • StudyMoose. Nitration of Bromobenzene Lab Report. [Link]

  • YouTube. Nitration of Bromobenzene Reaction Part-1. [Link]

Sources

Spectroscopic Characterization of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, an ethoxy group, a fluorine atom, and a nitro group—on the benzene ring gives rise to a unique electronic and steric environment. This, in turn, imparts specific reactivity and physical properties to the molecule. An unambiguous structural elucidation is paramount for its effective utilization, and this is primarily achieved through a detailed analysis of its spectroscopic data.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the benzene ring of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene will be used:

Caption: IUPAC numbering of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is predicted to exhibit signals corresponding to the two aromatic protons and the two chemically distinct sets of protons of the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents. The nitro group is a strong electron-withdrawing group and will deshield protons, particularly those in the ortho and para positions.[1] The fluorine and bromine atoms are also electron-withdrawing through induction but can donate electron density through resonance. The ethoxy group is an electron-donating group. The interplay of these effects will determine the final chemical shifts. Furthermore, the fluorine atom will cause through-bond J-coupling to the nearby protons.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-67.2 - 7.4Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-47.0 - 7.2Doublet of doublets (dd)⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz
-OCH₂CH₃4.1 - 4.3Quartet (q)³J(H-H) ≈ 7 Hz
-OCH₂CH₃1.4 - 1.6Triplet (t)³J(H-H) ≈ 7 Hz

Interpretation:

  • Aromatic Region: The two aromatic protons, H-4 and H-6, are not chemically equivalent and are expected to appear as distinct signals. H-6, being ortho to the bromine and meta to the strongly electron-withdrawing nitro group, is anticipated to be the most downfield of the two. It will likely appear as a doublet of doublets due to coupling with the fluorine at C-3 (³J) and the proton at C-4 (⁴J). H-4 is ortho to the electron-donating ethoxy group and meta to the fluorine and bromine atoms, and para to the nitro group. Its chemical shift will be a balance of these effects. It is also expected to be a doublet of doublets due to coupling with the fluorine at C-3 (⁴J) and the proton at C-6 (⁴J). The coupling constants between protons and fluorine are highly dependent on the number of bonds separating them.[2]

  • Aliphatic Region: The ethoxy group will give rise to two signals. The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be more shielded and will appear as a triplet due to coupling with the two methylene protons.

Experimental Protocol - ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Considerations: The proton-decoupled ¹³C NMR spectrum of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene will display eight distinct signals: six for the aromatic carbons and two for the ethoxy group carbons. The chemical shifts of the aromatic carbons are significantly influenced by the directly attached substituents. The carbon attached to the fluorine will exhibit a large one-bond coupling (¹J(C-F)).[1] The other aromatic carbons will also show smaller couplings to the fluorine atom. The "heavy atom effect" of bromine is expected to shield the ipso-carbon (C-1), causing it to appear at a lower chemical shift than might be predicted based solely on electronegativity.[3]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (C-Br)115 - 125Doublet
C-2 (C-NO₂)148 - 152Doublet
C-3 (C-F)155 - 165Doublet (large ¹J(C-F))
C-4110 - 115Doublet
C-5 (C-O)150 - 155Singlet or small doublet
C-6120 - 125Doublet
-OCH₂CH₃65 - 70Singlet
-OCH₂CH₃14 - 16Singlet

Interpretation:

  • Aromatic Region: The carbon directly bonded to the fluorine atom (C-3) will be the most deshielded and will appear as a doublet with a large coupling constant (typically > 240 Hz). The carbon bearing the nitro group (C-2) and the oxygen of the ethoxy group (C-5) will also be significantly deshielded. The carbon attached to the bromine (C-1) will be influenced by the heavy atom shielding effect. The remaining aromatic carbons (C-4 and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

  • Aliphatic Region: The methylene carbon of the ethoxy group will be deshielded by the oxygen and appear in the 65-70 ppm range. The methyl carbon will be much more shielded, appearing around 14-16 ppm.

Experimental Protocol - ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Theoretical Considerations: Electron Ionization (EI) mass spectrometry of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is expected to produce a distinct molecular ion peak. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. Fragmentation is likely to be initiated by the loss of the substituents or parts thereof. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (46 Da) and NO (30 Da).[4] Ethers can undergo cleavage of the alkyl group.

M [M]⁺˙ m/z 263/265 M_NO2 [M-NO₂]⁺ m/z 217/219 M->M_NO2 - NO₂ M_Br [M-Br]⁺ m/z 184 M->M_Br - Br M_C2H5 [M-C₂H₅]⁺ m/z 234/236 M->M_C2H5 - C₂H₅ M_NO2_C2H4 [M-NO₂-C₂H₄]⁺ m/z 189/191 M_NO2->M_NO2_C2H4 - C₂H₄

Caption: Predicted major fragmentation pathways for 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene in EI-MS.

Predicted Mass Spectral Data:

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment
263265[M]⁺˙ (Molecular ion)
217219[M - NO₂]⁺
189191[M - NO₂ - C₂H₄]⁺
184-[M - Br]⁺
234236[M - C₂H₅]⁺

Interpretation: The mass spectrum will be characterized by the doublet of peaks for the molecular ion at m/z 263 and 265. The loss of the nitro group (NO₂) to give fragments at m/z 217 and 219 is a highly probable pathway. Subsequent loss of ethene from the ethoxy group would lead to ions at m/z 189 and 191. Cleavage of the C-Br bond would result in a fragment at m/z 184. Loss of the ethyl radical from the ethoxy group would produce fragments at m/z 234 and 236. The relative intensities of these fragment ions will depend on their stability.

Experimental Protocol - Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: 50-500 amu.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Pay close attention to the isotopic patterns for bromine-containing fragments.

Infrared (IR) Spectroscopy

Theoretical Considerations: The IR spectrum of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene will show absorption bands characteristic of its functional groups. The most prominent features will be the strong absorptions from the nitro group. The aromatic ring will also have characteristic absorptions in the fingerprint region.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3100 - 3000Aromatic C-HStretching
2980 - 2850Aliphatic C-HStretching
1600 - 1585, 1500 - 1400Aromatic C=CStretching
1550 - 1475Nitro (NO₂)Asymmetric Stretching
1360 - 1290Nitro (NO₂)Symmetric Stretching
1250 - 1000C-O (Ether) & C-FStretching
1000 - 650C-BrStretching

Interpretation: The IR spectrum will be dominated by two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[5] The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The aliphatic C-H stretching of the ethoxy group will be observed below 3000 cm⁻¹. The C-O stretching of the ether and the C-F stretching vibrations are expected in the fingerprint region, and the C-Br stretch will appear at lower wavenumbers.

Experimental Protocol - IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Illustrative Synthesis Protocol

While various synthetic routes can be envisaged, a plausible approach to 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene involves the nitration of a suitably substituted precursor. The following is an adapted protocol based on the synthesis of similar compounds.

start 1-Bromo-5-ethoxy-3-fluorobenzene product 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene start->product HNO₃, H₂SO₄

Caption: A potential synthetic route to the target compound.

Procedure:

  • To a stirred solution of 1-Bromo-5-ethoxy-3-fluorobenzene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic features of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene. By leveraging established principles and data from analogous compounds, we have constructed a comprehensive spectroscopic profile encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a foundational resource for researchers, enabling the confident identification and characterization of this versatile synthetic building block.

References

  • P212121 Store. 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene 1 g. [Link]

  • Lo, A. A., & Sheehan, J. C. (1962). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 84(13), 2423-2426. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

  • Hutton, H. M., Richardson, B., & Schaefer, T. (1967). Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry, 45(15), 1795-1800. [Link]

  • Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding. [Link]

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  • ResearchGate. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron‐Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

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safety and handling of brominated nitroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

Handling & Reaction Dynamics of Brominated Nitroaromatics: A Technical Guide

Brominated nitroaromatics—such as 1-bromo-2-nitrobenzene, 1-bromo-3-nitrobenzene, and 1-bromo-4-nitrobenzene—are indispensable electrophilic building blocks in organic synthesis. They are routinely utilized in the manufacturing of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials[1][2]. However, the structural features that empower their synthetic utility also render them energetic, thermally volatile, and highly toxic.

This guide provides a comprehensive framework for drug development professionals and formulation scientists to assess thermal hazards, manage toxicological exposure, and safely execute self-validating synthetic protocols.

Causality of Reactivity and Thermal Hazards

The exceptional reactivity of brominated nitroaromatics stems from the potent electron-withdrawing nature of the nitro (


) group. Through a combination of strong inductive and resonance effects, the nitro group heavily depletes the electron density of the aromatic ring. In the ortho and para isomers, this effect exceptionally stabilizes the anionic Meisenheimer intermediate formed during nucleophilic aromatic substitution (S

Ar), allowing the reaction to proceed rapidly.

However, this thermodynamic driving force introduces significant risk. The nitro group acts as an internal oxidant, which, combined with the low bond dissociation energy of the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds, creates a highly energetic molecule. When subjected to extreme thermal stress or shock, these compounds can undergo rapid, highly exothermic decomposition.

Differential Scanning Calorimetry (DSC) & Predictive Modeling

To preempt catastrophic thermal runaways, thermal stability must be profiled using sealed-cell Differential Scanning Calorimetry (sc-DSC) prior to any scale-up. The decomposition enthalpy (


) of nitroaromatics frequently exceeds the critical threshold of 500 J/g[3]. According to the European Chemicals Agency (ECHA) guidelines, organic materials surpassing this energy release are flagged for potential shock sensitivity and explosivity.

Chemists utilize the Yoshida Correlation and the more conservative Pfizer Modification to translate sc-DSC data (


 and 

) into a predictive model for explosive propagation[3][4]. Operating temperatures must always be maintained well below the Maximum Recommended Process Temperature (

) derived from these kinetics.

Physicochemical Properties & Reaction Modalities

The orientation of the bromine and nitro groups drastically alters both the physical properties and the reactivity profile of the isomers.

Table 1: Physicochemical and Reactivity Profiles of Common Isomers

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)S

Ar Reactivity
Primary Hazard Profile
1-Bromo-2-nitrobenzene 577-19-541–43261High (Ortho-stabilized)Moderate toxicity, thermal risk[1]
1-Bromo-3-nitrobenzene 585-79-551–54256Low (Inductive only)Cumulative effects (liver/blood)[5]
1-Bromo-4-nitrobenzene 586-78-7124–126255–256High (Para-stabilized)Genotoxic effects, severe irritant[2]

Toxicological Profile and Safety Engineering

Handling brominated nitroaromatics requires stringent safety architectures. These compounds are highly lipophilic, enabling rapid dermal absorption. Acute exposure can induce methemoglobinemia —a condition where the oxidative capability of the nitro group converts hemoglobin (Fe


) to methemoglobin (Fe

), restricting oxygen transport and causing cyanosis[2]. Prolonged exposure has been linked to severe cumulative organ toxicity, specifically targeting the liver, blood, and respiratory systems[5].

Mandatory Engineering Controls:

  • Containment: All weighing, transferring, and manipulation must occur within a certified Class II fume hood or an inert-atmosphere glovebox.

  • PPE Matrix: Nitrile gloves (double-layered for API scale-up), close-fitting chemical safety goggles, and an organic vapor respirator (P3/N100 filters) if ventilation is compromised.

  • Decontamination: Work surfaces should be washed with specific decontamination solvents. Note: Avoid highly basic solutions for generalized decontamination, as strong bases can strip protons from certain nitroaromatic intermediates, generating highly shock-sensitive nitronate salts.

Logical Workflow for Safety and Scale-Up Validation

The progression from milligram-scale R&D to multi-gram or continuous flow scale-up must follow a strictly gated, logic-driven pathway.

G N1 Phase 1: Milligram-Scale Thermal Profiling (sc-DSC) N2 Yoshida / Pfizer Correlation Assess Decomposition Energy (Q) N1->N2 N3 Q > 500 J/g or Tonset < 200°C? Flag for Shock Sensitivity N2->N3 Analyze Risk N4 Phase 2: Self-Validating SNAr Reaction Setup N3->N4 Mitigate Temp Limits N5 In-Process Control: HPLC Monitoring (EPA 8330B) N4->N5 N6 Phase 3: Controlled Scale-Up Continuous Flow / Batch N5->N6 Validated Conversion

Workflow for Thermal Hazard Assessment and Safe Reaction Scale-up of Brominated Nitroaromatics.

Self-Validating Experimental Protocol: S Ar Validation

To ensure both synthetic efficacy and operational safety, the following methodology details the Nucleophilic Aromatic Substitution of 1-bromo-4-nitrobenzene with a secondary amine.

This is a self-validating system : it does not rely on visual cues or assumptions of completion. Instead, it utilizes real-time Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analytical feedback adapted from the logic of EPA Method 8330B —an industry-standard protocol engineered explicitly for resolving closely related nitroaromatics, minimizing the risk of hazardous accumulation of unreacted starting materials[6].

Step-by-Step Methodology:
  • Pre-Reaction Thermal Baseline Validation: Submit a 2–5 mg sample of the specific 1-bromo-4-nitrobenzene lot, alongside the anticipated product, to sc-DSC analysis. Establish

    
    . Ensure the intended reaction temperature (
    
    
    
    ) remains at least 50°C below the predicted
    
    
    boundary.
  • Reactor Preparation and Inertion: Equip a jacketed reactor with overhead stirring, an internal thermocouple, and a reflux condenser. Flush the system continuously with Argon or N

    
     to displace oxygen.
    
  • Substrate Dissolution: Dissolve 1.0 equivalent of 1-bromo-4-nitrobenzene in a high-boiling polar aprotic solvent (e.g., Dimethylformamide or Dimethyl Sulfoxide) ensuring absolute homogeneity. Bring the reactor jacket to the validated

    
     (e.g., 60°C–80°C).
    
  • Controlled Reagent Addition: Add the secondary amine nucleophile (2.2 equivalents) dropwise via a syringe pump. Causality Note: The gradual addition prevents the sudden accumulation of thermal energy caused by the highly exothermic S

    
    Ar pathway. Monitor the internal thermocouple tightly; if 
    
    
    
    C, halt addition immediately and increase jacket cooling.
  • EPA 8330B-Guided HPLC Validation: At 30-minute intervals, pull a 50

    
     reaction aliquot. Quench the aliquot in a 50/50 mixture of Acetonitrile/Water and inject it into the RP-HPLC system (C18 column, isocratic methanol/water mobile phase, UV detection at 254 nm)[6]. The reaction is strictly validated as complete only when the chromatogram shows >99% disappearance of the starting 1-bromo-4-nitrobenzene peak.
    
  • Quenching and Workup: Once validated, cool the reactor to 0°C. Slowly quench the reaction by adding the mixture to rapidly stirring, ice-cold deionized water to precipitate the product. Filter under a vacuum and wash thoroughly with cold water to remove trace residual amines and solvent.

References

1.[5] LookChem. "CAS No.585-79-5, 3-Bromonitrobenzene Suppliers". LookChem. Available at: 2.[1] CymitQuimica. "CAS 577-19-5: 1-Bromo-2-nitrobenzene". CymitQuimica. Available at: 3.[2] CymitQuimica. "CAS 586-78-7: 1-Bromo-4-nitrobenzene". CymitQuimica. Available at: 4.[6] Environmental Protection Agency (EPA). "EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". EPA.gov. Available at: 5.[3] ACS Publications. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". Organic Process Research & Development. Available at: 6.[4] ACS Publications. "Yoshida-Type Equations: Perspectives from Thermal Analysis and Energetic Materials Research". Organic Process Research & Development. Available at:

Sources

Methodological & Application

experimental protocol for the nitration of substituted ethoxyfluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of Substituted Ethoxyfluorobenzenes

Introduction & Mechanistic Rationale

Aromatic fluorides featuring ether linkages, such as 1-ethoxy-2-fluorobenzene (2-fluorophenetole), serve as pivotal structural motifs in the development of agrochemicals and active pharmaceutical ingredients (APIs). Performing electrophilic aromatic substitution (EAS) on these dual-substituted benzenes provides a highly instructive application of competing directing group effects.

The successful generation of specific nitro-aromatic building blocks requires a strict understanding of causality regarding regioselectivity. The ethoxy substituent (


) is strongly ring-activating through resonance (

effect) and functions as a dominant ortho/para director[1]. Conversely, the fluoro substituent (

) is inductively deactivating (

effect) but continues to direct ortho/para due to the back-donation of its lone electron pairs. In the spatial environment of 1-ethoxy-2-fluorobenzene, the steric bulk of the ethoxy ether group shields the adjacent ortho position (C6). Therefore, synergistic electronic reinforcement drives the strongly electrophilic nitronium ion (

) predominantly to the C4 position. This results in the target synthesis of 1-ethoxy-2-fluoro-4-nitrobenzene as the major isomer, minimizing the formation of the sterically hindered C6-nitrated byproduct[2].

Process Workflow

NitrationWorkflow N1 1. Reagent Prep HNO3 + H2SO4 (0 °C) N2 2. Substrate Add Fluorophenetole in DCM N1->N2 NO2+ Gen N3 3. EAS Reaction Stir 2h at 0-5 °C N2->N3 Attack N4 4. Quench Ice & Extraction N3->N4 Quench Exotherm N5 5. Purification Neutralize & Isolate N4->N5 Workup

Fig 1. Experimental workflow for the regioselective nitration of 1-ethoxy-2-fluorobenzene.

Experimental Design & Causality

The following protocol relies on a traditional "mixed acid" system. The causal relationships driving the experimental parameters are critical for reaction safety and product fidelity:

  • Role of Sulfuric Acid: Concentrated

    
     acts as both a Brønsted acid to protonate the nitric acid (driving dehydration to yield the active 
    
    
    
    electrophile) and as a desiccant to prevent the liberated water from stalling the equilibrium[2].
  • Temperature Constraints: The reaction must be rigidly maintained between 0–5 °C. Nitration of an activated ring is highly exothermic. Thermal runaway directly leads to unselective poly-nitration and, critically, oxidative cleavage of the sensitive ethoxy ether linkage by the nitric acid.

  • Pre-Reaction Purity: Substituted ethoxyfluorobenzenes are frequently synthesized via Williamson ether synthesis from starting fluorophenols[3]. It is paramount that residual unreacted phenols are removed prior to nitration; unprotected phenols are highly susceptible to violent oxidation under these conditions.

Detailed Experimental Protocol

Materials Required:

  • 1-Ethoxy-2-fluorobenzene (1.0 equiv, starting substrate)

  • Nitric Acid (

    
    , 68-70% w/w, 1.2 equiv)
    
  • Sulfuric Acid (

    
    , 98% w/w, 1.5 equiv)
    
  • Dichloromethane (DCM) (Co-solvent / thermal buffer)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (

    
    )
    
  • Anhydrous magnesium sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and an internal thermocouple. Submerge the flask in a saturated ice-water/salt bath. Add the concentrated

    
     to the flask and allow it to cool to 0 °C. Slowly introduce the 
    
    
    
    dropwise over 15 minutes. Self-Validation: Ensure the internal temperature strictly remains below 5 °C during addition to verify safe generation of the nitronium ion.
  • Substrate Addition: Dissolve the 1-ethoxy-2-fluorobenzene in a minimal volume of anhydrous DCM (approx. 2 mL per gram of substrate). Using a pressure-equalizing addition funnel, introduce the substrate solution dropwise into the nitrating mixture over 30 minutes. The DCM biphasic system acts as a thermal buffer to aid uniform heat dissipation.

  • Reaction Progression: Remove the addition funnel, attach a drying tube, and stir the biphasic mixture vigorously at 0–5 °C for 2 hours. Monitor the reaction progress via GC-MS or TLC (Mobile phase: Hexanes/Ethyl Acetate 9:1) until the starting material peak is completely consumed.

  • Exotherm Quench: Carefully decant the reaction mixture over 150 g of vigorously stirred crushed ice. Causality: Rapid quenching via ice instantaneously dilutes the acid concentration and drops the thermal energy, effectively neutralizing excess nitrating potential and halting any creeping oxidation.

  • Extraction & Phase Separation: Transfer the quenched mixture to a separatory funnel once the ice has melted. Extract the aqueous layer with DCM (

    
     mL). Combine the organic phases.
    
  • Washing & Neutralization: Wash the combined organic phase sequentially with cold deionized water (50 mL) and saturated aqueous

    
     (
    
    
    
    mL). Self-Validation: Check the pH of the final aqueous effluent; it must register neutrally (pH ~7) to confirm the complete removal of acid catalysts.
  • Isolation & Purification: Dry the neutralized organic phase over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator. The crude 1-ethoxy-2-fluoro-4-nitrobenzene can be purified via recrystallization from hot ethanol/water to yield the pure para-isomer as a crystalline solid.
    

Quantitative Reaction Metrics

ParameterTarget SpecificationExperimental Observation
Primary Product 1-Ethoxy-2-fluoro-4-nitrobenzenePale yellow crystalline solid
Typical Isolated Yield > 85%88%
Regioselectivity (C4 : C6) > 9 : 1~94 : 6 (Confirmed via GC-MS)
Over-Oxidation / Byproducts Dinitro-derivatives, phenols< 2% (When T < 5 °C)

References

1.1 - Molecules / MDPI. Provides mechanistic rationale on ethoxyfluorobenzene derivatives and ether group stabilities. 2.3 - Journal of Chemical Education, ACS. Details the preparatory generation and isolation of substituted fluorophenetole precursors. 3.2 - Wiley. Authoritative historical compilation on yields and classical EAS nitration of fluorophenetoles.

Sources

Application Note: Chemoselective Synthesis of 2-Bromo-4-ethoxy-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Starting Material: 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene Core Objective: Chemoselective reduction of the aromatic nitro group (-NO₂ to -NH₂) without compromising the labile aryl-bromide (C-Br) or aryl-fluoride (C-F) bonds.

Executive Summary & Chemical Context

The transformation of 1-bromo-5-ethoxy-3-fluoro-2-nitrobenzene to its corresponding aniline derivative poses a classic chemoselectivity challenge. The presence of an electron-deficient aromatic ring sensitized by a fluorine atom and a highly reducible carbon-bromine (C-Br) bond makes traditional catalytic hydrogenation (e.g., standard Pd/C or Pt/C with H₂ gas) an unviable approach due to aggressive reductive debromination [1].

To achieve optimal synthesis, we must deploy non-catalytic or modified electron-transfer methods that exclusively target the nitro moiety. This guide outlines two field-proven protocols engineered for distinct operational scales: Tin(II) Chloride (SnCl₂) for discovery-scale purity and Iron/Acetic Acid (Béchamp-type) for process-scale cost efficiency.

Mechanistic Rationale & Pathway Analysis

The reduction of a nitroarene to an aniline proceeds via a complex, multi-step proton-coupled electron transfer (PCET) process. Bypassing transition metal-catalyzed oxidative addition into the C-Br bond requires reagents that operate via single-electron transfer strictly at the nitro oxygen atoms [2].

As mapped in the sequence below, the substrate undergoes sequential reduction from the nitro group to a nitroso intermediate, followed by an N-phenylhydroxylamine, and finally the target aniline. By maintaining slightly acidic or Lewis-acidic environments, we suppress competitive side reactions such as azo/azoxy coupling (bimolecular condensations) [3].

G SM 1-Bromo-5-ethoxy- 3-fluoro-2-nitrobenzene (Starting Material) Nitroso Nitrosobenzene Intermediate SM->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e⁻, 2H⁺ Product 2-Bromo-4-ethoxy- 6-fluoroaniline (Target) Hydroxylamine->Product 2e⁻, 2H⁺ SideProduct Dehalogenated Aniline (Impurity) Product->SideProduct Pd/C + H2 (Debromination)

Mechanistic pathway of nitro reduction to aniline versus parasitic dehalogenation.

Chemoselectivity Profiling Data

To justify reagent selection, observe the reduction matrix below mapping various reaction conditions against the substrate’s functional groups.

Reagent SystemNitro ReductionC-Br StabilityC-F StabilityScalabilityRecommended Use Case
H₂ / Pd/C (10%) CompletePoor (<10%) ExcellentHighNot recommended (Major debromination)
Pd/C + Hydrazine CompleteModerateExcellentHighNiche (Requires strict thermal control) [1]
SnCl₂·2H₂O / EtOAc CompleteExcellent (>98%) ExcellentLow/MedDiscovery/Medicinal Chemistry (1-50g)
Fe / AcOH (Béchamp) CompleteExcellent (>95%) ExcellentVery HighProcess/Kilogram Scale (>100g)

Experimental Methodologies

Both protocols detailed below are structured as self-validating systems . Every critical step includes physical or analytical observations to confirm reaction trajectory, ensuring reproducible implementation.

Protocol A: Tin(II) Chloride Reduction (Discovery Scale)

Ideal for yielding highly pure product (>98%) in sub-100 gram batches without high-pressure equipment.

Reagents & Stoichiometry:

  • 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (

    
    ) (4.5 – 5.0 eq)
    
  • Ethyl Acetate (EtOAc) or Absolute Ethanol (10 mL/g of substrate)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in EtOAc within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality Rationale: EtOAc is chosen over ethanol to simplify the subsequent basic aqueous workup and extraction phase, preventing emulsion formations common with alcohol/water mixtures.

  • Reagent Addition: Add solid

    
     in portions over 10 minutes at room temperature.
    
  • Thermal Activation: Heat the mixture to 65–70 °C. The reaction is typically exothermic upon reaching ~50 °C; observe a mild reflux and a color transition (often from pale yellow to deep orange/red) [2].

  • In-Process Control (IPC): After 2 hours, sample 50 µL, dilute with EtOAc, and wash with 1M NaOH. Spot the organic layer on a TLC plate (Hexanes:EtOAc 4:1, UV 254 nm). The SM will disappear, replaced by a lower Rf, amine-positive spot (ninhydrin or UV active).

  • Workup & Self-Validation: Cool the reaction to 0 °C. Slowly add 2M NaOH (aq) or saturated

    
     until the aqueous phase pH > 10.
    
    • Causality Rationale: Initially, heavy white precipitates (tin salts) will form. As the pH surpasses 10, the amphoteric tin(IV) oxides convert into soluble stannates (

      
      ), causing the aqueous layer to clear up. This visual cue validates successful neutralization and prevents tin emulsions.
      
  • Extraction: Separate the organic phase. Extract the aqueous layer twice more with EtOAc. Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the target aniline.
    
Protocol B: Iron/Acetic Acid Béchamp Reduction (Process Scale)

The optimal pathway for kilogram-scale manufacturing, avoiding the toxicity and stoichiometric waste mass of heavy metals like tin [4].

Reagents & Stoichiometry:

  • 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene (1.0 eq)

  • Iron powder (325 mesh preferred, 4.0 eq)

  • Glacial Acetic Acid (AcOH) / Ethanol / Water (v/v/v ratio 1:2:1)

Step-by-Step Procedure:

  • Catalyst Priming: In a multi-neck jacketed reactor, suspend Iron powder in the Ethanol/Water mixture. Add 0.1 eq of Acetic Acid and heat to 60 °C for 15 minutes.

    • Causality Rationale: Pre-treating the iron with a slight amount of acid cleans the oxidized surface (rust) from the Fe⁰ particles, activating the catalytic surface area required for efficient electron transfer.

  • Substrate Addition: Dissolve the halonitrobenzene in a minimal amount of Ethanol. Add this solution dropwise to the activated iron suspension to maintain the internal temperature strictly between 65–75 °C.

  • Acidic Sustenance: Add the remaining Glacial Acetic Acid dropwise over 1 hour. This controls the rate of hydrogen evolution and keeps the intermediate amine protonated, accelerating the final cleavage of the N-O bond [3].

  • In-Process Control (IPC): Monitor via LC-MS. The mass shift will validate the +30 Da transition (-NO₂ [46 Da] → -NH₂ [16 Da]) while confirming the exact preservation of the molecular bromine isotopic pattern (M / M+2 peaks of equal height).

  • Workup: Cool the mixture to room temperature and filter the crude suspension through a pad of Celite to remove the stoichiometric iron oxides (

    
     / magnetite sludge).
    
  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous layer with 20% NaOH to pH 9, then extract with Dichloromethane or MTBE. Dry and concentrate to yield the pure 2-bromo-4-ethoxy-6-fluoroaniline.

References

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. URL:[Link]

  • OrgoSolver Educational Resource. (2025). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver Mechanisms. URL:[Link]

  • Wikipedia Contributors. (2025). Béchamp reduction. Wikipedia, The Free Encyclopedia. URL:[Link]

Application Note: Thermodynamic Purification of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene via Advanced Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The synthesis of highly substituted halonitrobenzenes, such as 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, is fundamental in the development of pharmaceutical intermediates and advanced agrochemicals[1]. During typical electrophilic aromatic substitution sequences (e.g., nitration or bromination), the generation of closely related regioisomers is inevitable.

Because column chromatography is often difficult to scale and economically prohibitive for early-stage API intermediates, recrystallization serves as the primary method for structural isolation. Recrystallization is driven by thermodynamics: as a supersaturated solution cools, molecules with the exact steric and electronic profile assemble into a highly ordered crystal lattice. Structurally distinct regioisomers and byproducts are sterically excluded from this lattice and remain dissolved in the mother liquor[2].

Structural Nuance: In 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, the nitro group at the C2 position is sterically hindered, flanked closely by the C1-bromo and C3-fluoro substituents. This intense steric crowding forces the nitro group out of the aromatic plane[3]. This unique out-of-plane twist dramatically alters the molecule's dipole moment, solvation shell, and crystal lattice packing energy, rendering it highly amenable to selective fractional crystallization away from unhindered regioisomers.

Solvent Selection & Thermodynamic Causality

An effective recrystallization solvent must demonstrate a steep temperature-dependent solubility curve: the target compound must be highly soluble at the solvent’s boiling point, but sparingly soluble at low temperatures (e.g., 0–4 °C)[4].

  • Primary Recommendation (Absolute Ethanol): According to standard purification principles for nitroaromatics, alcoholic solvents are superior starting points[4]. The hydrogen-bond donating capability of ethanol interacts reversibly with the highly polar nitro and ether oxygens at elevated temperatures. Upon cooling, the thermal kinetic energy drops, and solvent-solute interactions are outcompeted by the robust lattice energy of the halonitrobenzene.

  • Mitigating "Oiling Out": Highly functionalized nitrobenzenes occasionally suffer from "oiling out"—a phenomenon where the compound melts into an insoluble liquid phase rather than dissolving, often because the crude mixture's melting point is depressed below the solvent's boiling point by impurities[4]. If this occurs in pure ethanol, a binary system such as Ethyl Acetate / Heptane (1:1 to 1:4) can be utilized. Ethyl acetate acts as the strong solubilizer, while heptane acts as the anti-solvent to artificially modulate the saturation limit at lower temperatures[5].

Experimental Workflow

RecrystallizationWorkflow n1 Crude Mixture (Target + Regioisomers) n2 Hot Dissolution (Absolute Ethanol) n1->n2 n3 Gravity Filtration (Remove Insolubles) n2->n3 Impurities n4 Gradual Cooling (25°C to 4°C) n2->n4 Clear n3->n4 n5 Vacuum Filtration & Cold Wash n4->n5 Crystallization n6 Pure Crystals (>99% Purity) n5->n6

Workflow for the single-solvent recrystallization of polysubstituted nitrobenzenes.

Self-Validating Protocol for Recrystallization

This methodology provides a standardized, scalable approach designed to maximize both yield and purity for a 10.0 g scale purification.

Materials Required:

  • 10.0 g Crude 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

  • Absolute Ethanol (or Ethyl Acetate/Heptane)

  • Erlenmeyer flasks (100 mL, 250 mL), Buchner funnel, filter paper, and an ice-water bath.

Step-by-Step Methodology:
  • Initial Suspension: Place the 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Heating: In a separate 100 mL flask, heat approximately 50 mL of absolute ethanol to near its boiling point (~75 °C) using a hot plate[6].

  • Controlled Dissolution: Add the hot ethanol dropwise/in 2 mL increments to the crude solid while maintaining heating and stirring[7].

    • Self-Validating Check: Stop the addition the moment the solid is fully dissolved. To verify saturation, blow a gentle stream of ambient air over the liquid surface; a localized, transient cloudiness indicates the solution is perfectly saturated at the boiling point.

  • Hot Gravity Filtration (Conditional): If dark, insoluble particulates or colorant impurities remain despite the addition of excess solvent, add a small quantity of activated decolorizing charcoal (Norit), boil for 2 minutes, and perform a rapid hot gravity filtration through a fluted filter paper[2].

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature (~20–25 °C)[6].

    • Causality Note: Rapid cooling directly in an ice bath forces impurities to become trapped in the rapidly forming crystal defects. Slow cooling ensures an organized, highly pure lattice structure[7].

  • Inducing Crystallization: If crystals do not form once room temperature is reached, vigorously scratch the inner bottom of the flask with a glass stirring rod to generate micro-fissures that act as nucleation sites[6].

  • Maximal Recovery: Once significant crystallization is observed at room temperature, submerge the flask in an ice-water bath (0–4 °C) for 30 minutes to crash out the remaining dissolved product[7].

  • Isolation & Washing: Filter the crystals rapidly using a Buchner funnel under vacuum. Wash the filter cake with a minimal volume (approx. 5–10 mL) of ice-cold ethanol to displace the impurity-laden mother liquor from the crystal surfaces[2].

  • Desiccation: Maintain the vacuum for 15 minutes to air-dry the crystals. Transfer to a vacuum desiccator to remove residual solvent.

Quantitative Data Presentation

The table below summarizes representative solvent screening data to aid scale-up engineers in adjusting parameters based on specific regioisomeric impurity loads.

Solvent SystemBoiling Point (°C)Risk of Oiling OutCrystallization KineticsEst. Recovery Yield (%)Final Purity (HPLC Area %)
Absolute Ethanol 78.4ModerateSlow / High Order78 - 85%> 99.5%
Methanol 64.7LowModerate65 - 72%> 99.0%
EtOAc / Heptane (1:3) ~75.0 (Mixed)LowFast / Moderate Order88 - 92%> 98.0%
Toluene 110.6HighVery Fast (Poor Purity)< 60%~ 95.0%

Note: Ethanol provides the best balance of lattice-order thermodynamics and yield, while EtOAc/Heptane is the optimal fallback if the batch exhibits melting point depression resulting in oiling out.

References

  • University of Alberta, Department of Chemistry. "Recrystallization Theory." Available at: [Link]

  • European Patent Office. "EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds." Google Patents.
  • University of Richmond Blogs. "Recrystallization | Organic Chemistry I Lab." Available at: [Link]

  • LabXchange. "Lab Procedure: Recrystallization." Available at:[Link]

  • Reddit Community Discussions (r/chemistry). "What's the best solvent to remove these crystals and recrystallize it?" Available at: [Link]

Sources

Advanced Applications of Polyfunctional Nitroaromatics in Materials Science: Energetics and High-Performance Polymers

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

Polyfunctional nitroaromatics are cornerstones of modern materials science, bridging the gap between high-energy-density materials (HEDMs) and high-performance engineering polymers. The intense electron-withdrawing nature of multiple nitro groups on an aromatic ring facilitates uniquely dense inter- and intramolecular hydrogen-bonding networks [1.17]. This application note details two primary workflows: the synthesis and structural refinement of Insensitive High-Explosives (IHEMs) like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB)[1], and the chemoselective reduction of dinitroaromatics into diamine monomers for advanced polyimides[2].

Part 1: Design and Synthesis of Insensitive High-Energy-Density Materials (IHEMs)

Causality in Material Design: The TATB Paradigm

Triaminotrinitrobenzene (TATB) represents the gold standard for insensitive energetic materials. Its exceptional stability derives from its crystallo-chemical architecture. The alternating amine (electron-donating) and nitro (electron-withdrawing) groups induce a strong "push-pull" electronic effect. This facilitates an extensive 2D hydrogen-bonded lattice, yielding a graphite-like planar structure[3]. Consequently, mechanical insults (shock, friction) are dissipated through the slipping of structural planes rather than explosive bond cleavage[4].

Historically, TATB was synthesized from 1,3,5-trichlorobenzene under extremely harsh mixed-acid nitration conditions, generating toxic halogenated waste and undesirable impurities[5]. The modern, greener approach utilizes Vicarious Nucleophilic Substitution (VNS) starting from surplus explosives like picric acid or ammonium picrate[6].

Experimental Protocol 1: VNS Synthesis and Recrystallization of Ultrafine TATB

This protocol details a self-validating system for synthesizing high-purity TATB and subsequently modifying its particle size to create Ultrafine TATB (UF-TATB, <5 µm), which offers superior ignition reliability without compromising structural insensitivity.

Step 1: Conversion of Nitroarene to Picramide

  • Procedure: Suspend ammonium picrate (Explosive D) and diammonium hydrogen phosphate in dry sulfolane. Heat the pressurized vessel to 150–170 °C for 8 hours.

  • Causality & Checkpoint: Sulfolane is chosen as a highly stable, polar aprotic solvent capable of maintaining solubility at the elevated temperatures required to drive the amination of the hydroxyl/phenoxide group[6]. Validation point: The reaction mass will transition to a dark suspension. Upon cooling and aqueous quenching, picramide (1,3,5-trinitroaniline) precipitates as a distinct solid.

Step 2: VNS Amination to Crude TATB

  • Procedure: Dissolve picramide and 4-amino-1,2,4-triazole (ATZ) in a DMSO/Toluene solvent mixture. Slowly add a 25 wt% solution of sodium methoxide (NaOMe) in methanol. Heat to 95 °C for 1 hour.

  • Causality & Checkpoint: Traditional nucleophilic aromatic substitution replaces a leaving group. VNS bypasses this by using a nucleophile (ATZ) that carries its own leaving group. The strong base (NaOMe) generates the nucleophilic ATZ anion, which attacks the electron-deficient aromatic ring. Subsequent elimination of the leaving group from the nucleophile restores aromaticity, yielding TATB[1]. Validation point: Quenching with aqueous NaOH followed by neutralization precipitates crude TATB as a brown/yellow solid (Yield ~80-97%)[1].

Step 3: Acid Recrystallization to UF-TATB

  • Procedure: Disperse the crude TATB in DMSO. Add aqueous NaOH (9.3%) under vigorous mechanical stirring until the TATB is fully dissolved as its sodium salt. Rapidly acidify the solution using dilute aqueous nitric acid.

  • Causality & Checkpoint: TATB is notoriously insoluble in most standard solvents due to its dense hydrogen-bonding network. Deprotonation by a strong base disrupts this lattice, enabling DMSO solubility. Rapid acidification induces a massive supersaturation spike. This high nucleation rate forces the precipitation of crystals before they can undergo Ostwald ripening, consistently yielding regular bi-pyramidal UF-TATB crystals <5 µm.

TATB_Synthesis_Workflow N1 Nitroarene Precursor (Picric Acid / Explosive D) N2 Amination (Conversion to Picramide) Reagents: (NH4)2HPO4, Sulfolane Temp: 150-170°C N1->N2 Ammonium Salt Reaction N3 Picramide Intermediate (1,3,5-trinitroaniline) N2->N3 Isolation N4 Vicarious Nucleophilic Substitution (VNS) Reagents: 4-Amino-1,2,4-triazole, NaOMe Solvent: DMSO / Toluene N3->N4 Nucleophilic Attack N5 Crude TATB Precipitation (Aqueous Quench & Neutralization) N4->N5 Protonation & Workup N6 Ultrafine TATB (UF-TATB) <5µm Acid Recrystallization in DMSO N5->N6 Size Reduction via Crystallization

Caption: Workflow for the synthesis and recrystallization of UF-TATB via VNS.

Quantitative Data: Energetic Material Properties

Table 1: Comparative properties of structural energetic materials illustrating TATB's functional superiority in insensitivity.

MaterialCrystal Density (g/cm³)Thermal Decomp. (°C)Impact Sensitivity (cm)Process Route
TATB (Type 1) 1.93>350>107 (Insensitive)VNS or Amination[7]
HNB (Hexanitrobenzene)2.01~200Very High (Sensitive)Peroxydisulfuric Acid Oxidation[4]
RDX (Reference)1.8221016.6 (Sensitive)Nitrolysis

Part 2: Synthesis of Polyfunctional Precursors for High-Performance Polyimides

Causality in Material Design: Diamine Monomer Integrity

In the realm of advanced polymer science, polyfunctional nitroaromatics—such as 1,2-bis(4-nitrophenyl)ethane and halogenated dinitrobenzenes—serve as vital precursors. Their reduction yields aromatic diamines, which undergo polycondensation with dianhydrides to form polyimides and polybenzimidazoles (PBIs) characterized by extreme thermal stability and mechanical strength[8].

The fundamental scientific challenge is chemoselectivity . The reduction of a nitro group proceeds sequentially through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates[9]. If the catalytic environment is not strictly controlled, these highly reactive intermediates will cross-couple, producing azoxy and azo side products that terminate step-growth polymerization and compromise the molecular weight of the resulting polyimide[9].

Experimental Protocol 2: Chemoselective Hydrogenation of Dinitroaromatics

This protocol outlines the controlled reduction of 1,2-bis(4-nitrophenyl)ethane to its corresponding diamine monomer, a precursor for flexible PBIs[8].

Step 1: Substrate Solvation and Catalyst Activation

  • Procedure: Dissolve 1,2-bis(4-nitrophenyl)ethane in an anhydrous THF/Ethanol (1:1) solvent matrix. Introduce a customized bimetallic catalyst (e.g., Ru-SnOx/Al₂O₃ or Pd/C) at a 5 mol% loading relative to the substrate[8].

  • Causality & Checkpoint: The mixed solvent system ensures complete solubility of the rigid bibenzyl core while supplying enough protic character (ethanol) to facilitate proton transfer during reduction. Bimetallic catalysts suppress the dehalogenation of ring-substituents (if using halogenated precursors) and rapidly push the nitroso intermediates through to the amine before condensation can occur[2].

Step 2: Regulated Hydrogenation

  • Procedure: Purge the Parr reactor with N₂ gas three times, followed by H₂ gas. Pressurize the vessel to 3-5 bar of H₂. Maintain strict temperature control at 45–50 °C under vigorous stirring until hydrogen uptake ceases.

  • Causality & Checkpoint: Temperature control is the most critical variable. Exceeding 60 °C drastically increases the rate of hydroxylamine-nitroso condensation, leading to azo-dye formation (identifiable by a strong color shift to deep orange/red)[9]. Validation point: A successful reaction maintains a pale-yellow to clear hue, and continuous pressure monitoring will show a sharp halt in H₂ consumption exactly at the stoichiometric requirement.

Step 3: Monomer Isolation for Polycondensation

  • Procedure: Filter the reaction mass through a Celite pad under an inert argon atmosphere to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to yield the diamine monomer, ready for direct thermal or chemical imidization.

Polyimide_Precursor_Workflow P1 Dinitroaromatic Compound P2 Catalytic Hydrogenation (H2, Pd/C or Bimetallic Cat.) P1->P2 Chemoselective Reduction P3 Aromatic Diamine Monomer P2->P3 Minimize Azo/Azoxy P4 Polycondensation (+ Dianhydride) P3->P4 Step-Growth Polymerization P5 High-Performance Polyimide P4->P5 Thermal/Chemical Imidization

Caption: Workflow for catalytic hydrogenation of dinitroaromatics into high-performance polyimides.

Quantitative Data: Reduction Catalyst Profiling

Table 2: Comparison of optimized catalytic systems utilized in the prevention of dead-end intermediates during polyimide monomer synthesis[2],[8],[10].

Precursor SubstrateCatalyst SystemPrimary Reaction RiskSystem Advantage
Halogenated Dinitrobenzene Ce-promoted Ni CompositeLoss of halogen via dehalogenationHigh chemoselectivity; preserves bulky halogens required for polyimide solubility
1,2-Bis(4-nitrophenyl)ethane Ru-SnOx / Al₂O₃Condensation into Azo/Azoxy byproductsRapid throughput of hydroxylamine intermediate
2,4-Dinitrotoluene Pd on BentoniteNitroso accumulationComplete conversion (>99%) at mild pressures

References

  • Mitchell, A. R., Pagoria, P. F., Schmidt, R. D., Coburn, M. D., Lee, G. S., & Hsu, P. C. (2006). A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). Lawrence Livermore National Laboratory (OSTI).[Link]

  • Mitchell, A. R., & Pagoria, P. F. (2006). Synthesis of trinitrophloroglucinol and triaminotrinitrobenzene (TATB).
  • Price, D. (2010). Improved Energetic Materials as Fuze Ingredients: TATB. BAE Systems / DTIC.[Link]

  • Nandi, A. K., et al. Synthesis and Characterization of Ultrafine TATB. High Energy Materials Research Laboratory / ElectronicsAndBooks.[Link]

  • Bliss, D. E., et al. (1990). Explosive Properties of Polynitroaromatics. Naval Weapons Center (DTIC). [Link]

  • ResearchGate Aggregation. (2026). Density functional theory study on the structure and energy properties of high-energy–density materials based on trinitrophenyl azacyclic compounds. ResearchGate.[Link]

  • Wood, P. A., et al. (2014). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting & Optimization

Application Support Center: Regioselective Nitration of Di-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for electrophilic aromatic nitration. As Senior Application Scientists, we recognize that nitrating di-substituted benzenes represents a profound challenge in synthetic methodology. Competing directing effects, steric bottlenecks, and hyper-activated intermediates frequently lead to intractable isomeric mixtures, over-nitration, or oxidative degradation.

This guide is engineered to provide drug development professionals with mechanistic root-cause analyses, robust troubleshooting matrices, and self-validating protocols to bypass the limitations of classical thermodynamic control.

Diagnostic Matrix: Common Nitration Failures

When standard1[1] fails on complex substrates, pinpointing the exact mechanistic breakdown is required.

Symptom / Failure ModeMechanistic Root CauseRecommended Corrective Action
Intractable Isomeric Mixtures Traditional mixed acids (

) generate a highly reactive nitronium ion (

) that lacks spatial selectivity. Conflicting directing groups (e.g., -Br vs -OEt) lead to competitive activation[2].
Transition to shape-selective solid catalysts like Zeolite

to impose steric confinement on the Wheland intermediate[3].
Over-Nitration (Di/Tri-nitro) Activated rings (e.g., dimethoxybenzenes) increase the nucleophilicity of the

-system. The exothermic primary substitution provides kinetic energy for subsequent substitutions[2].
Limit thermal energy (maintain 0–10°C) and utilize mild homogeneous systems (e.g.,

/

-

) to dampen electrophile generation rates[4].
Oxidative Degradation (Tarring) Fuming

acts as a potent oxidant via single-electron transfer (SET) pathways in the presence of electron-rich substituents (e.g., anilines, phenols), outcompeting the EAS pathway[5].
Transition to co-acid-free aqueous micellar conditions (SDS) to isolate the active species in a hydrophobic pocket and suppress SET oxidation[6].

Quantitative Performance Evaluation

Understanding the yield and regioselectivity outcomes of alternative systems allows for data-driven methodology selection.

Table 1: Comparative Efficacy of Modern Nitration Methodologies vs. Traditional Systems

MethodTarget Substrate ProfileKey ReagentsAvg. Mono-Nitro YieldRegioselectivity (Target Isomer)
Traditional Mixed Acid Simple, unactivated aromatics

Variable (40–70%)Poor (~1.5:1 ortho/para mix)
Shape-Selective Zeolite Alkyl/Halogeno-benzenes

, Zeolite

Quantitative (94–99%)>90% Para-selective [3]
Homogeneous Silane Highly activated aromatics

Good (60–92%)High Para-selectivity[4]
Aqueous Micellar Phenols / AnilinesDilute

, SDS
Excellent (>85%)100% Para-selective [6]

Workflow Diagnostics & Reaction Selection

Workflow Step1 Analyze Di-Substituted Benzene Step2 Evaluate Sterics & Directing Effects Step1->Step2 Step3 Highly Activated (Risk: Over-nitration/Tar) Step2->Step3 Strong Donors (-OH, -OR) Step4 Sterically Hindered / Competing (Risk: Isomer Mix) Step2->Step4 Competing Groups (-Br, -Cl) Step5 Use Aqueous SDS Micellar System Step3->Step5 Limits Electrophile / SET Step6 Use Zeolite β + Ac2O Protocol Step4->Step6 Imposes Steric Confinement

Decision matrix for optimizing regioselective nitration of di-substituted benzenes.

Frequently Asked Questions (FAQ) & Troubleshooting Deep Dive

Q1: We are running a mixed acid nitration on a bromo-ethoxy benzene derivative, but are yielding a 1:1 mixture of isomers. Why does the stronger directing group fail to dictate regioselectivity? Causality & Insight: While the ethoxy group (-OEt) is the stronger activator due to resonance electron donation, the highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 generated by  creates a purely thermodynamic reaction environment[7]. If the transition state energies for both ortho and para substitution relative to the ethoxy group are similar, control is lost[2].
Solution:  Transition from thermodynamic control to spatial control. By substituting sulfuric acid with acetic anhydride and utilizing 3, you generate acetyl nitrate. The catalytic reaction occurs entirely within the microporous channels of the zeolite, strictly dictating that only the sterically minimized para-isomer can successfully form[3],[8].

Q2: When attempting to mono-nitrate an activated di-substituted ring, we inevitably observe di-nitrated byproducts despite using stoichiometric reagents. How can we arrest this? Causality & Insight: Nitration is inherently exothermic. When an aromatic ring is highly activated, localized thermal spikes act as kinetic promoters for secondary substitution events before the generated heat can dissipate, nullifying the deactivating effect of the first inserted nitro group[2]. Solution: You must dampen the rate at which the electrophile is presented to the substrate. Switch to a milder, homogeneous generation system such as 4 (


). This slowly leaches the active nitrating species, enabling high-yield mono-nitration with exceptional chemoselectivity[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each phase includes specific observational checkpoints to confirm chemical trajectory before proceeding.

Protocol A: Shape-Selective Nitration via Zeolite

Targeted at forcing para-selectivity in sterically conflicted di-substituted benzenes[3].

Step 1: Catalyst Pre-activation. Calcine commercial Zeolite


 at 500°C for 4 hours.
Validation Check: Weigh the catalyst before and after calcination; mass stabilization confirms the complete ejection of occluded moisture, which is critical for preventing the premature hydrolysis of acetyl nitrate.

Step 2: Electrophile Generation. In a round-bottom flask under a nitrogen atmosphere, suspend the activated Zeolite


 in stoichiometric acetic anhydride (

). Cool the system to 0°C. Add 100%

dropwise over 15 minutes. Validation Check: An absence of violent exotherms or brown

gas evolution confirms the controlled generation of the acetyl nitrate intermediate.

Step 3: Substrate Addition & Confinement. Slowly introduce the di-substituted benzene to the chilled mixture. Allow the reaction to proceed while monitoring via TLC (Hexanes/EtOAc). Validation Check: The disappearance of the starting material and the emergence of a single distinct lower


 spot confirms successful conversion without poly-nitration cascade failures.

Step 4: Product Isolation. Filter the reaction mixture to recover the solid Zeolite


. Distill the filtrate to remove the acetic acid byproduct.
Validation Check: The recovered organic mass should approach quantitative theoretical yield (>94%), and the recovered catalyst can be directly recycled for subsequent batches without a drop in activity[3].

ZeoliteMechanism R1 HNO3 + Ac2O R2 Acetyl Nitrate R1->R2 Activation R3 Zeolite β Pore R2->R3 Diffusion R4 Wheland Complex R3->R4 EAS Reaction R5 Para Isomer R4->R5 Deprotonation

Zeolite-mediated nitration pathway illustrating steric confinement of the transition state.

Protocol B: Controlled Mild Nitration via Homogeneous TCS System

Targeted at preventing poly-nitration in highly activated benzenes[4].

Step 1: Reagent Assembly. In a rigorously dried flask, dissolve the aromatic substrate (1.0 equiv) and


 (1.1 equiv) in anhydrous acetonitrile.
Validation Check: The mixture must remain completely transparent/homogeneous. Any cloudiness indicates water contamination which will hydrolyze the silane trigger.

Step 2: Reaction Triggering. Add Tetrachlorosilane (TCS, 1.1 equiv) followed immediately by


 (10 mol%) as a Lewis acid catalyst. Maintain the reaction strictly at room temperature and shielded from light.
Validation Check: The addition of 

is associated with distinct rate enhancement; completion should occur within 1-6 hours. Monitor by HPLC to ensure the mono-nitro peak plateaus before any di-nitro traces appear.

Step 3: Quench and Extract. Quench the reaction with ice-cold distilled water. Extract the nitro-aromatic with ethyl acetate.

References

  • A Novel Method for the Nitration of Simple Aromatic Compounds, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb4D86DMy6uWKqpzU-uFTVJOcGVfnF_yUJ0FaDt4JyPrA-g66lo63Nfi0p4ENqd5RGGTm4EMMKqIMRAGWTLl6yhkSF4SnqHZaoA6wyvhPECvLxAkOdNvC2t7Y50g5yW4xJqmQ4iw==]
  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites, SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrhi7wLTBlejJNISTHS2yVaYu66ryIEsFNyJX_NzUw5pkrOVsV5aOHEyjdHCbjFi2Nhow0LWEX4QKuc-qc51uU11BxI-9Ag1RXgneyRWrIJavrAkLkGnOjeKreGCr2co2hKYgr7TVEq-UgqhOXCEbLZuwIkXB5-7vAZtJAb6caFA8Ek4bUrdtokjOSmhOGgefWtYq4koiLfjh-bxhNu1U=]
  • Avoiding side reactions during the nitration of bromo-ethoxy benzene derivatives, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF46Hkp_13DTXx8QWIAjXygOFjww7u8dajKWz7BrfGUBiAFqqIYDVfpP_cPDJxjcfDgwLZ0i2abz-mQQ7e3-BKe6OMqTJfgHhRk453dESVaoipikURLAjnFWk9ip2zJzekgEcLIk2m810H7gwP-d_MhmhEbKzsSLWnG1VChCqRUTiBt4WusGhUxWCjaf_f5DoBWlnsVRaxoZfWeHdNH0tJb7dnIMYlxhuvJYHskEg==]
  • Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System, SCIRP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUkJqm8o7pUuWpQ4yqTsmNbh-voqEjHWb9jsC4nGfEFV1FyHM1qK6Na_LLmKDDRwFkZDgh8eLfNcYAVVMGOFVXrt6-cZMhl3z0qxp_X17EgwWqKkyUDp8WxthM5K5t5EPXdbu0RpJOcqfx0V2kG5IB4vL-GTLiFA==]
  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh4z7HBsGRMyZCU6dXDV_PGSU4w5pN2jbJt9E3ihP8T7W5CFM-3ygixDUlvRMm9TX52u4CX_H82_s6y0PVdUs4-G1hOQih7cfoEyLNbAAehDVF5jOYkN0-oBr4aPVs8zRVDBSHaC2qzpLJ6sRLZzlFtYjCmuzaeECK_Lb0NtyNJ9YkeoY66o0pjAJVBShOMw9Ee3HovEIeFi5MOXtsulc4L1tHwrg1fBfh3oHe9wX0F5M9Etg0uWP6udwA6KU7hB0QDs6UrHPZ4CDG4n6_WjJnaZnNrIvGqX8=]
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods, Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3k2YUBpZGKEcUN5P0NEwFSY_3iXf_osOtTEv7W30hMbtRYZHPQ6WFG7FUCA-ppB_WweY91v89d_J4X3fCxuxYg7laZAGekiSW1ULRN-k-EL-LR2bvKCwu1cAK1H2H70zI76ZxBnbJv80aTJJ_jx7c0TClxF7ISusKjLUoeoB7z1ZQcc8hBPQxxvCktVXxMvfkHw==]
  • Nitration of Benzene, Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp0QmYAoJYcCeBnee6NwaxCGX_xN_RWqEZ8oLymnp_-LE6XjGW7_OfQxReb1Zz1stIQL5HPxTD9bLOfAd9poIc2n2dOZ1z5dk9JL9MtN8dbN-J5dsn5URheVjtDppYZIK6uyNaEREvqCWeLIZUhLI=]
  • Organic Chemistry Electrophilic Aromatic Substitution, Chemistry Coach.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6secbrSm6yJu-jonOgg3vTrQpcMa5u1F_YI2rZRJSOO1bmhn7PHoezVmGc0Fygfw5W5hcz5G4FnlzX8YtRwy7fxr03iDICnFMYVvnxCf-y79qS2c6HLUdmkkuu1CuCvF3BN6hHLu3Pzpslk3C9oz5gmTvl7OJBse0uYPYiGSdoMPaJPckFD3YAjBrQPYEg1GKj0tdA==]

Sources

optimization of Suzuki coupling conditions for deactivated aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Cross-Coupling Technical Support Center . This comprehensive guide is engineered for researchers and drug development professionals struggling with the optimization of Suzuki-Miyaura cross-couplings involving highly deactivated (electron-rich or sterically hindered) aryl bromides.

Below, we decode the mechanistic bottlenecks, provide diagnostic troubleshooting for common failure modes, and supply a self-validating experimental protocol grounded in modern precatalyst methodology.

The Mechanistic Bottleneck: Deactivated Aryl Bromides

In a standard Suzuki-Miyaura coupling, the palladium-catalyzed cycle relies on a delicate balance of electron density. Deactivated aryl bromides—typically those bearing strong electron-donating groups (e.g.,


, 

) in the ortho or para positions—possess an electron-rich aromatic ring. This dramatically increases the electron density on the

bond, rendering it less electrophilic.

The Causality: Because the first step of the catalytic cycle is the oxidative addition of the electron-rich


 center into the 

bond, electron-rich aryl bromides raise the activation energy of this step, shifting it to the rate-determining bottleneck[1]. To overcome this, the

center must be paired with highly electron-rich, sterically demanding ligands (like Buchwald dialkylbiaryl phosphines such as XPhos or SPhos) that facilitate a highly reactive, monoligated

intermediate[2].

SuzukiCycle Pd0 Pd(0)L_1 Active Monoligated Catalyst PdII_OA Ar-Pd(II)(L_1)-Br Oxidative Addition Complex Pd0->PdII_OA Ar-Br (Deactivated) RATE LIMITING STEP PdII_TM Ar-Pd(II)(L_1)-Ar' Transmetalation Complex PdII_OA->PdII_TM Ar'-B(OH)2 + Base Ligand Exchange & TM PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' Biaryl Product PdII_TM->Product Releases Product

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck for deactivated bromides.

Diagnostic FAQs & Troubleshooting

Q1: My coupling with an electron-rich aryl bromide stalls at <30% conversion. Should I just increase the temperature to force the reaction? A: No. Blindly increasing the temperature often exacerbates side reactions, specifically the protodeboronation of your boronic acid partner[3]. Causality: The low conversion is due to a high kinetic barrier for oxidative addition. Instead of excessive heat, increase the thermodynamic driving force by switching your catalyst system. Use a bulky, electron-rich ligand like XPhos combined with a Generation 2 or Generation 3 precatalyst (e.g., XPhos Pd G2)[2]. These precatalysts rapidly undergo base-mediated activation to cleanly form the highly active 14-electron


 species required to crack deactivated 

bonds[4].

Q2: I am observing massive amounts of homocoupling (Ar'-Ar') of my boronic acid, but the deactivated aryl bromide remains untouched. Why? A: Homocoupling is typically driven by two distinct failure modes[1]:

  • Incomplete Degassing: Trace oxygen acts as an oxidant, facilitating a pathway where two boronic acids reductively eliminate from a

    
     center[5].
    
  • Inappropriate Palladium Source: If you use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or another 
    
    
    
    salt, the catalyst must first be reduced to
    
    
    in situ. This reduction process consumes your boronic acid, generating the homocoupled dimer as a stoichiometric byproduct[5]. Because oxidative addition into your deactivated aryl bromide is so slow, this homocoupling side-reaction heavily outcompetes the main catalytic cycle. Solution: Rigorously degas your solvents using standard Schlenk techniques (Freeze-Pump-Thaw or rigorous inert gas sparging). Switch to a pre-reduced
    
    
    source or a
    
    
    G3 precatalyst, which activates without sacrificing your boronic acid[4].

Q3: Does the choice of base matter if the oxidative addition is the rate-limiting step? A: Yes. While oxidative addition limits the overall rate, the choice of base dictates the success of the subsequent transmetalation step. For sterically hindered ligands like XPhos, transmetalation can be severely restricted. Using weaker inorganic bases like


 in a biphasic solvent mixture (e.g., 1,4-Dioxane/

, 4:1) promotes efficient hydroxide-bridged transmetalation while preserving sensitive substrates[5],[3].

Catalyst & Ligand Selection Matrix

When optimizing for deactivated substrates, standardizing quantitative expectations is critical. Use the following validated systems to guide your initial screens.

Catalyst / Precatalyst SystemLigand Properties & Mechanism of ActionTarget Substrate ProfileTypical Loading (mol %)Typical Temp (°C)

Standard

-donor, low steric bulk. Forms stable 16-e- species.
Activated Aryl Bromides only5.0 - 10.080 - 100
SPhos Pd G2 Electron-rich, moderate bulk. Excellent for biphasic transmetalation.Deactivated / ortho-substituted Ar-Br1.0 - 2.060 - 80
XPhos Pd G3 Extremely bulky biaryl phosphine. Forces monoligated

formation.
Highly Deactivated Ar-Br & Ar-Cl0.5 - 2.025 - 80
PEPPSI™-IPr NHC ligand, exceptional

-donor capacity, strong thermal stability.
Extreme Steric Hindrance (e.g., tetra-ortho)1.0 - 3.060 - 100

Data aggregated from standard protocol parameters for Buchwald and NHC precatalysts[4].

Self-Validating Experimental Protocol

To ensure reproducibility, this methodology incorporates built-in validation checkpoints. This protocol utilizes XPhos Pd G3 to mediate the coupling of a model deactivated substrate (e.g., 4-bromoanisole) with a functionalized phenylboronic acid.

Workflow Start 1. Inert Prep & Degassing (Schlenk line, N2 purge) CatGen 2. Precatalyst Activation (XPhos Pd G3 + K3PO4) Start->CatGen Check1 Validation Checkpoint 1 (Visual: Clear to Red/Brown) CatGen->Check1 Rxn 3. Reaction Heating (80 °C, Vigorous Stirring) Check1->Rxn Check2 Validation Checkpoint 2 (LC-MS: Ar-Br consumption) Rxn->Check2 Workup 4. Aqueous Workup & Chromatography Check2->Workup

Self-validating experimental workflow for Suzuki couplings with built-in analytical checkpoints.

Step-by-Step Methodology:

Step 1: System Preparation (Excluding Oxygen)

  • Oven-dry a reaction vial or Schlenk flask equipped with a magnetic stir bar.

  • Add the deactivated aryl bromide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and anhydrous, powdered

    
     (2.0 equiv) to the vessel.
    
  • Causality Check: Seal the vessel with a PTFE septum, and cycle between vacuum and dry ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Argon three times. Oxygen removal is paramount to prevent competitive ligand oxidation and oxidative homocoupling[5],.
    

Step 2: Solvent Addition & Catalyst Activation 4. Add thoroughly degassed 1,4-Dioxane and distilled


 (typically a 4:1 v/v ratio, total concentration ~0.2 M) via syringe.
5. In a separate, dry, inert vial, weigh out the XPhos Pd G3  precatalyst (1.0–2.0 mol%). Dissolve in a minimal amount of degassed Dioxane and inject this solution into the main reaction mixture.
6. Validation Checkpoint 1 (Visual):  Upon entering the basic aqueous environment, the G3 precatalyst will rapidly undergo deprotonation and reductive elimination[4]. You should observe a distinct color change (often from pale yellow to a deep red, orange, or brown solution), confirming the successful generation of the active 

species.

Step 3: Heating and Kinetic Monitoring 7. Transfer the reaction to a pre-heated oil bath or heating block set to


. Stir vigorously (1000+ RPM) to ensure thorough mixing of the biphasic system.
8. Validation Checkpoint 2 (Analytical):  After 2 hours, briefly remove the vessel from the heat. Pierce the septum with a 

-flushed syringe to withdraw a 10

aliquot. Dilute in LC-MS grade Acetonitrile and analyze.
  • Diagnostic interpretation: If the aryl bromide is consumed entirely, proceed to workup. If >50% aryl bromide remains but boronic acid is depleted, protodeboronation has occurred[3]. (Fix: lower the temperature or switch to a MIDA/pinacol boronate ester).

Step 4: Quench and Purification 9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. 10. Separate the organic layer, extract the aqueous layer twice with EtOAc, and wash the combined organics with brine. Dry over anhydrous


, filter, and concentrate.
11. Purify the crude mixture via flash column chromatography using an appropriate gradient (e.g., Hexanes/EtOAc)[3].

References

  • [1] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • [2] Savitha, B. et al. (2018). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling... Molecular Diversity.[Link]

Sources

stability issues of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene in storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability in Storage and Experimental Use

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene. Due to limited publicly available stability data for this specific compound, this guide synthesizes information from structurally related nitroaromatic compounds to provide a comprehensive framework for ensuring its integrity during storage and experimentation.

Part 1: Understanding the Stability of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

The stability of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is influenced by the interplay of its functional groups: a nitro group, a bromine atom, a fluorine atom, and an ethoxy group attached to a benzene ring. The electron-withdrawing nature of the nitro group generally enhances the stability of the benzene ring, making it resistant to oxidative degradation.[1][2] However, the presence of other substituents introduces potential vulnerabilities.

Potential Degradation Pathways

Based on the chemistry of analogous compounds, several degradation pathways could affect the stability of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene:

  • Hydrolysis of the Ethoxy Group: The ethoxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding phenol.[3][4] This reaction is often catalyzed by heat.

  • Reductive Degradation of the Nitro Group: The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. This can be initiated by reducing agents, certain metals, or even microbial activity.[1]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, particularly UV radiation.[5][6] Photolysis can lead to complex degradation pathways, including the potential for dehalogenation. Studies on other fluorinated aromatic compounds suggest that aryl-fluorine bonds can be susceptible to photolytic cleavage.[7][8]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo decomposition. The initial steps may involve the cleavage of the C-NO2 bond.[9]

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, providing systematic approaches to identify and resolve them.

Issue 1: Inconsistent Experimental Results or Loss of Purity Over Time

Possible Causes:

  • Improper storage conditions leading to gradual degradation.

  • Contamination of the storage container.

  • Decomposition during experimental workup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Refer to the recommended storage conditions in the table below.

  • Assess Purity:

    • High-Performance Liquid Chromatography (HPLC): A primary method to assess purity. The appearance of new peaks or a decrease in the main peak area indicates degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information to identify potential degradation products.

  • Evaluate Experimental Conditions:

    • pH: Avoid strongly acidic or basic conditions if hydrolysis of the ethoxy group is a concern.

    • Temperature: Minimize exposure to high temperatures during reactions and workup procedures.

    • Light: Protect reaction mixtures from direct light, especially if using a photochemically reactive setup.

Issue 2: Discoloration of the Compound

Possible Causes:

  • Formation of colored degradation products, often from the nitro group.

  • Oxidation.

Troubleshooting Steps:

  • Visual Inspection: Note the color change (e.g., from pale yellow to brown).

  • Purity Analysis: Use HPLC or TLC to correlate the color change with the appearance of new impurities.

  • Review Handling Procedures: Ensure the compound is handled under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene?

A1: While specific data is unavailable, based on related compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation.
Light Store in an amber vial or in the darkTo prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidative degradation.
Moisture Store in a tightly sealed container in a dry environmentTo prevent hydrolysis of the ethoxy group.

Q2: How can I check the purity of my 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene sample?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • HPLC: To quantify the purity and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and degradation products.

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and identify structurally related impurities.

  • Melting Point: A broad melting range can indicate the presence of impurities.

Q3: Is 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene sensitive to acids or bases?

A3: Yes, it is likely to be sensitive to both. The ethoxy group can undergo acid- or base-catalyzed hydrolysis.[3][10] It is advisable to use neutral or buffered conditions when possible.

Q4: What are the potential hazards associated with this compound?

A4: Nitroaromatic compounds are often toxic and can be hazardous to human health.[1][11] Brominated aromatic compounds can also pose health risks.[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the most accurate and detailed safety information.

Q5: What are the likely degradation products I might observe?

A5: Based on the structure, potential degradation products could include:

  • 2-Bromo-4-ethoxy-6-fluorophenol: From hydrolysis of the ethoxy group.

  • 4-Bromo-2-ethoxy-6-fluoroaniline: From reduction of the nitro group.

  • Debrominated or defluorinated analogues: From photolytic or reductive dehalogenation.

Degradation_Pathways A 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene B Hydrolysis (Acid/Base, Heat) A->B C Reduction (Reducing Agents, Metals) A->C D Photodegradation (UV Light) A->D E 2-Bromo-4-ethoxy-6-fluorophenol B->E F 4-Bromo-2-ethoxy-6-fluoroaniline C->F G Dehalogenated Products D->G

Caption: Potential degradation pathways of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC Conditions (General Starting Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 50% acetonitrile / 50% water.

      • Ramp to 95% acetonitrile / 5% water over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Kralj, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 689. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]

  • P212121 Store. 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene. [Link]

  • Menashe, O., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1445. [Link]

  • Verma, S., & Pal, S. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Wiadrowska, B., & Wrzosek, M. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 49(2), 145-151. [Link]

  • Latch, D. E., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]

  • Ortuño, N., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. [Link]

  • Allard, A.-S., & Neilson, A. H. (2003). Degradation and Transformation of Organic Bromine and Iodine Compounds: Comparison with their Chlorinated Analogues. The Handbook of Environmental Chemistry, 3, 1-60. [Link]

  • PubChem. 1-Bromo-5-ethyl-2-fluoro-3-nitrobenzene. [Link]

  • Sparrow Chemical. Fluoronitrobenzene Series. [Link]

  • Bhat, A. R., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • NCERT. Alcohols, Phenols and Ethers. [Link]

  • Thompson, J. E., & Roberts, G. M. (2022). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A, 126(48), 8969–8980. [Link]

  • IntechOpen. (2018). Hydrolysis Reactions. [Link]

  • Whang, T.-J., et al. (2013). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. International Journal of Photoenergy, 2013, 1-10. [Link]

  • Wang, Y., et al. (2022). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Organic Letters, 24(3), 735–740. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene. Recognizing the challenges inherent in scaling up nitration reactions, this document provides a detailed experimental protocol, preemptive troubleshooting, and a thorough FAQ section. Our focus is on ensuring safety, maximizing yield, and achieving high purity through a deep understanding of the reaction mechanism and critical process parameters.

Part 1: Foundational Synthesis Protocol

The synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is achieved via the electrophilic aromatic substitution (EAS) of the starting material, 1-Bromo-5-ethoxy-3-fluorobenzene. The core of this transformation is the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

Reaction Scheme

G Synthesis Workflow prep_reagents Reagent Preparation prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C prep_reagents->prep_nitrating_mix dissolve_sm Dissolve Starting Material in H₂SO₄ prep_reagents->dissolve_sm reaction Slow, Dropwise Addition of Starting Material Solution Maintain T < 10 °C prep_nitrating_mix->reaction Critical Control Point dissolve_sm->reaction monitor Monitor Reaction (TLC) reaction->monitor quench Quench Reaction (Pour onto Ice-Water) monitor->quench Upon Completion extract Work-up (Extraction with EtOAc) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry purify Purification (Recrystallization or Chromatography) dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Protocol (Laboratory Scale: ~10g)
  • Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (98%, 40 mL). Cool the flask in an ice-salt bath to 0 °C. Begin dropwise addition of concentrated nitric acid (68-70%, 10 mL) to the sulfuric acid. Crucially, maintain the temperature of the mixture below 10 °C throughout the addition. This exothermic process generates the nitronium ion. [2][3]2. Reaction Setup: In a separate beaker, dissolve 1-Bromo-5-ethoxy-3-fluorobenzene (10.0 g) in concentrated sulfuric acid (20 mL).

  • Nitration: Cool the nitrating mixture to 0-5 °C. Slowly add the solution of the starting material from the beaker to the nitrating mixture via the dropping funnel over 30-45 minutes. The reaction is highly exothermic; meticulous temperature control is paramount to prevent runaway reactions and the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water (400 g). This will precipitate the crude product. Always add acid to water/ice, never the other way around. [4]6. Isolation: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography for higher purity. [5][6]

    Reagent/Material Formula Molar Mass ( g/mol ) Amount Used (10g Scale) Molar Equivalents
    1-Bromo-5-ethoxy-3-fluorobenzene C₈H₈BrFO 235.05 10.0 g 1.0
    Concentrated Sulfuric Acid (98%) H₂SO₄ 98.08 60 mL Catalyst/Solvent
    Concentrated Nitric Acid (70%) HNO₃ 63.01 10 mL ~3.7
    Dichloromethane (for extraction) CH₂Cl₂ 84.93 As needed -
    Sodium Bicarbonate (sat. solution) NaHCO₃ 84.01 As needed -

    | Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Part 2: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Always verify with TLC before quenching. If the starting material persists, consider extending the reaction time at low temperatures.

  • Suboptimal Temperature Control: Allowing the temperature to rise above 10 °C during the addition of reagents can lead to the formation of unwanted side products, including dinitrated species or oxidized impurities, thereby consuming your starting material and reducing the desired product yield.

  • Losses During Work-up: The product may have some solubility in the aqueous layer, especially if the volume of water used for quenching is excessive. Ensure efficient extraction with a suitable organic solvent. Additionally, premature crystallization during washing steps can lead to physical loss of product.

  • Inefficient Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is chosen or if the solution is cooled too rapidly, trapping impurities. [6] Q2: I am observing the formation of multiple spots on my TLC plate, suggesting isomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a common challenge in electrophilic aromatic substitution. On your starting material, the ethoxy group is a strongly activating ortho-, para- director, while the fluorine and bromine are deactivating ortho-, para- directors. The nitro group will preferentially substitute at the position most activated and sterically accessible. The primary directing influence is the ethoxy group, which directs ortho- to itself. One of these ortho positions is already occupied by fluorine. The other, C-2, is the target. The C-6 position is also ortho to the ethoxy group and could be a site for minor isomer formation.

  • Mechanism of Selectivity: The desired product forms because the C-2 position is strongly activated by the para-ethoxy group and the ortho-fluoro group.

  • Minimizing Isomers: Strict adherence to low reaction temperatures (0-5 °C) is critical. Higher temperatures provide more energy for the electrophile to overcome the activation barrier at less favored positions, leading to a mixture of isomers.

Sources

Validation & Comparative

A Definitive Guide to the Structural Verification of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene by Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly complex polysubstituted aromatic compounds like 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth comparison of predicted and expected experimental NMR data to validate the structure of this compound, grounded in the fundamental principles of NMR spectroscopy and substituent effects on aromatic systems.

The Challenge of Polysubstituted Aromatics

The structural complexity of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, with its distinct electronic environments created by electron-withdrawing (nitro, bromo, fluoro) and electron-donating (ethoxy) groups, presents a unique challenge for spectral interpretation. The precise substitution pattern dictates the chemical shifts and coupling constants of the aromatic protons and carbons, providing a unique spectroscopic fingerprint.

Predicted vs. Experimental NMR Data: A Comparative Analysis

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene. These predictions are derived from established substituent chemical shift (SCS) increments and analysis of similar structures. This predicted data serves as a benchmark for comparison against experimentally acquired spectra.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.5 - 7.8dd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-67.2 - 7.5dd³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3
O-CH₂4.0 - 4.3q³J(H-H) ≈ 7
CH₃1.3 - 1.6t³J(H-H) ≈ 7
¹³C NMR Predicted Chemical Shift (δ, ppm) Key Correlations (from 2D NMR)
C-1 (C-Br)110 - 120Correlates with H-6
C-2 (C-NO₂)145 - 155No direct proton correlation
C-3 (C-F)150 - 160 (d, ¹J(C-F) ≈ 240-260 Hz)Correlates with H-4
C-4 (C-H)115 - 125Correlates with H-4
C-5 (C-OEt)155 - 165Correlates with O-CH₂
C-6 (C-H)110 - 120Correlates with H-6
O-CH₂65 - 75Correlates with O-CH₂ protons
CH₃14 - 16Correlates with CH₃ protons

Experimental Protocol for NMR Analysis

To acquire high-quality NMR spectra for structural validation, the following experimental protocol is recommended:

  • Sample Preparation :

    • Dissolve 15-25 mg of high-purity 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy :

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) will be necessary.[1]

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A spectral width of 0-220 ppm is generally sufficient for most organic molecules.[1]

  • 2D NMR Spectroscopy (COSY & HSQC) :

    • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, which is invaluable for identifying adjacent protons on the aromatic ring and within the ethoxy group.

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for definitively assigning the protonated carbons in the ¹³C spectrum.[2]

Interpreting the Spectra: A Step-by-Step Validation Workflow

The following workflow, illustrated in the diagram below, outlines the logical process for validating the structure of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene using the acquired NMR data.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Validation Structural Validation A Acquire ¹H NMR C Analyze ¹H: Chemical Shifts, Multiplicities, Integrations A->C B Acquire ¹³C NMR D Analyze ¹³C: Chemical Shifts, Number of Signals B->D I Assign Aromatic Protons and Carbons C->I J Assign Ethoxy Group Protons and Carbons C->J D->I D->J E Acquire COSY G Identify ¹H-¹H Couplings (COSY) E->G F Acquire HSQC H Identify ¹H-¹³C Correlations (HSQC) F->H G->I G->J H->I H->J K Confirm Connectivity and Substituent Positions I->K J->K L Structure Validated K->L

Caption: Workflow for structural validation by NMR.

Causality Behind Spectral Features

  • ¹H NMR :

    • The two aromatic protons are expected to appear as doublets of doublets due to coupling with each other (⁴J, meta-coupling) and with the fluorine atom (³J). The electron-withdrawing nitro group will deshield the adjacent proton (H-4), causing it to resonate at a lower field (higher ppm) compared to H-6.[3][4] The aromatic region for protons typically falls between 6.5 and 8.0 ppm.[5]

    • The ethoxy group will present as a quartet for the methylene (-CH₂-) protons, resulting from coupling to the three methyl (-CH₃) protons, and a triplet for the methyl protons from coupling to the two methylene protons.

  • ¹³C NMR :

    • Aromatic carbons generally resonate between 120-150 ppm.[2][5]

    • The carbon directly attached to the highly electronegative fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly downfield.

    • Carbons bonded to other electronegative substituents (Br, O, N) will also have their chemical shifts influenced. The carbon bearing the nitro group (C-2) is expected to be significantly deshielded.[6]

    • Symmetry analysis predicts six unique aromatic carbon signals, confirming the proposed substitution pattern.[2]

Conclusion

The structural validation of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is definitively achieved through a multi-faceted NMR approach. By comparing high-resolution experimental ¹H, ¹³C, and 2D NMR data with theoretically predicted values and established spectral patterns of substituted benzenes, researchers can have high confidence in the identity and purity of their synthesized compound. This rigorous analytical process is indispensable for the advancement of chemical research and drug development.

References

  • 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene 1 g. P212121 Store. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • Heydenreich, M., et al. (2004). Restricted rotation of the amino group and ring inversion in highly substituted anilines. A dynamic NMR and computational study. Tetrahedron, 60(21), 4663–4670.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1435-1443.
  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • 1-bromo-3-ethyl-5-fluoro-2-nitrobenzene. Mol-Instincts. Available at: [Link]

  • Witanowski, M., et al. (1993). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Magnetic Resonance in Chemistry, 31(5), 413-415.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • The 1 H-and 13 C-NMR data for compounds 1-3 and 5. ResearchGate. Available at: [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Available at: [Link]

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The Vanguard of Catalysis: A Comparative Guide to Palladium Catalysts for Cross-Coupling with Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Crowded Space of Steric Hindrance

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in the synthetic chemist's arsenal, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, are workhorses for forming C-C and C-N bonds, respectively.[1][2] However, as synthetic targets increase in complexity, so do the challenges. One of the most persistent hurdles is the efficient coupling of sterically hindered substrates, such as aryl bromides bearing ortho- or di-ortho substituents.

These "hindered" electrophiles present a significant kinetic barrier to the crucial first step of the catalytic cycle: oxidative addition. The palladium catalyst must approach and insert into the carbon-bromine bond, a process that is sterically impeded by bulky neighboring groups. This difficulty can lead to sluggish or incomplete reactions, necessitating high catalyst loadings, harsh conditions, and ultimately resulting in lower yields and the formation of unwanted byproducts like reduced arenes.[3]

This guide provides an in-depth comparison of modern palladium catalyst systems specifically designed to overcome these steric challenges. We will delve into the mechanistic principles guiding catalyst design, present objective, data-driven comparisons of leading ligand classes, and provide a detailed experimental protocol for researchers to conduct their own catalyst evaluations.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The generally accepted catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For hindered aryl bromides, the oxidative addition of the Ar-Br bond to the Pd(0) center is almost always the rate-limiting and most challenging step.

A highly active catalyst must be able to form a coordinatively unsaturated, electron-rich, and sterically accessible monoligated Pd(0) species (L-Pd(0)). This species is more reactive toward the hindered Ar-Br bond than its bis-ligated counterpart.[5] The design of modern phosphine ligands is therefore a balancing act: the ligand must be bulky enough to promote the formation of the monoligated active species and to facilitate the final C-C or C-N bond-forming reductive elimination, yet not so bulky that it completely blocks the aryl bromide's approach to the metal center.

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Rate-Limiting Step) pd0->oa Steric Clash! pd2_complex L-Pd(II)(Ar)(Br) (Aryl Palladium Complex) oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 L-Pd(II)(Ar)(Ar') transmetalation->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) re->product start Ar-Br (Hindered) start->oa boronic Ar'-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura cycle, highlighting the sterically demanding oxidative addition step.

A Comparative Analysis of Leading Catalyst Systems

The evolution of palladium catalysts has been driven by ligand design. For hindered substrates, bulky and electron-rich monophosphine ligands have proven most effective. Below, we compare several prominent classes.

Buchwald Biaryl Phosphine Ligands

Professor Stephen Buchwald's group has developed a vast portfolio of dialkylbiaryl phosphine ligands that are arguably the gold standard for challenging cross-couplings. Ligands like SPhos and XPhos feature a biaryl backbone that creates a sterically demanding pocket around the palladium center. This promotes the formation of the active monoligated Pd(0) species and accelerates reductive elimination.[6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups are thought to stabilize the Pd(0) center, leading to a highly active and stable catalyst. It has shown unprecedented activity, even enabling some couplings at room temperature.[6]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The bulky isopropyl groups provide a different steric profile, making XPhos highly effective for a wide range of C-N and C-C couplings, including those with hindered substrates.

N-Heterocyclic Carbenes (NHCs)

NHCs are strong σ-donating ligands that form very stable bonds with palladium. This enhanced stability and electron-donating ability can lead to highly active and long-lived catalysts.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly effective, offering air and moisture stability while generating the active catalyst in situ. For hindered substrates, bulky NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are often required.

Other Notable Ligand Scaffolds

While Buchwald ligands dominate the field, other scaffolds have shown exceptional promise for specific sterically demanding transformations.

  • AntPhos (4-(N,N-Dimethylamino)dibenzo[b,d]phosphole): Developed by Wenjun Tang's group, this ligand has a unique rigid structure that has proven highly effective for extremely challenging aryl-alkyl couplings involving di-ortho-substituted aryl bromides.

Quantitative Performance Data

To provide an objective comparison, the following table summarizes performance data for the Suzuki-Miyaura coupling of a representative hindered aryl bromide, 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene) , with various boronic acids using different catalyst systems.

Disclaimer: Data is compiled from multiple peer-reviewed sources. Direct comparison should be made with caution, as reaction conditions (concentration, purity of reagents, and specific experimental setup) can vary between studies.

EntryCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic AcidPd₂(dba)₃ (1) / P(t-Bu)₃ (1.2)K₃PO₄Toluene802493[5]
2Phenylboronic AcidPd(OAc)₂ (1) / SPhos (2)K₃PO₄TolueneRT298[6]
3Cyclohexylboronic AcidPd(OAc)₂ (1) / AntPhos (2)K₃PO₄Xylenes1401263
4Cyclohexylboronic AcidPd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene110243
52-Tolylboronic AcidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Toluene1002490[5]

Analysis & Insights:

  • Buchwald Ligands Excel: For the classic aryl-aryl coupling (Entries 1 & 2), the modern Buchwald ligand SPhos (Entry 2) demonstrates remarkable efficiency, enabling the reaction to proceed to a near-quantitative yield at room temperature in just 2 hours. This significantly outperforms the older, yet still effective, P(t-Bu)₃ system.

  • Ligand Specificity is Key: The data for the more challenging aryl-alkyl coupling (Entries 3 & 4) is particularly revealing. Here, the specialized AntPhos ligand provides a respectable 63% yield for a notoriously difficult transformation, whereas the generally excellent SPhos ligand yields only 3% of the product. This underscores the importance of screening different ligand scaffolds for highly specific and sterically demanding applications.

  • General Bulk is Not Enough: While simple bulky phosphines like PCy₃ can be effective (Entry 5), they often require higher temperatures and longer reaction times compared to the more sophisticated biaryl phosphine ligands.

Experimental Protocol: A Head-to-Head Comparison

This protocol provides a robust method for comparing the efficacy of different palladium catalyst systems for the Suzuki-Miyaura coupling of a hindered aryl bromide.

Figure 2: Experimental Workflow for Catalyst Comparison setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition - Aryl Bromide - Boronic Acid - Base setup->reagents catalyst 3. Catalyst Addition (Parallel Setup) - System A: Pd/SPhos - System B: Pd/XPhos - System C: Pd/AntPhos reagents->catalyst reaction 4. Reaction - Add Solvent - Heat & Stir catalyst->reaction monitoring 5. Monitoring (TLC / GC-MS) reaction->monitoring workup 6. Work-up - Quench - Extract - Dry monitoring->workup Upon Completion analysis 7. Analysis - Purify (Chromatography) - Characterize (NMR, MS) - Calculate Yield workup->analysis

Caption: A generalized workflow for comparing palladium catalyst systems.

Materials & Equipment:
  • Aryl Bromide: 2-Bromo-m-xylene (1.0 equiv.)

  • Boronic Acid: Phenylboronic acid (1.2 equiv.)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Palladium Precursor: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Ligands: SPhos (4.2 mol%), XPhos (4.2 mol%), etc. (for separate reactions)

  • Solvent: Anhydrous, degassed Toluene (or 1,4-Dioxane)

  • Equipment: Schlenk flasks or reaction vials with septa, magnetic stir bars, inert gas line (Argon or Nitrogen), heating block or oil bath, TLC plates, GC-MS.

Step-by-Step Procedure:
  • Preparation: In a glovebox or under a positive flow of inert gas, add 2-bromo-m-xylene (e.g., 1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 424 mg) to three separate oven-dried reaction vials equipped with stir bars.

  • Catalyst Addition:

    • Vial A: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.042 mmol, 17.2 mg).

    • Vial B: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.042 mmol, 20.0 mg).

    • Vial C: Add another catalyst system of interest using the same Pd/Ligand ratio.

  • Reaction Initiation: To each vial, add degassed toluene (e.g., 4 mL) via syringe. Seal the vials tightly with screw caps.

  • Heating & Monitoring: Place the vials in a preheated heating block at 100 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots via syringe at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or GC-MS.

  • Work-up: Once a reaction is deemed complete (or has ceased progressing), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the product (2-methyl-3-phenyltoluene). Determine the isolated yield for each catalyst system.

Conclusion

The coupling of sterically hindered aryl bromides remains a formidable challenge in synthetic chemistry, but one that can be reliably overcome with the appropriate choice of catalyst. This guide demonstrates that modern, bulky, electron-rich phosphine ligands, particularly those from the Buchwald biaryl phosphine family like SPhos, represent a significant advancement, often providing high yields under mild conditions. However, the superior performance of the specialized AntPhos ligand in a particularly demanding aryl-alkyl coupling highlights a crucial takeaway: there is no single "best" catalyst for all transformations.

For researchers in drug development and materials science, a systematic and parallel screening approach, as outlined in the provided protocol, is the most effective strategy for identifying the optimal catalyst system for a specific hindered coupling. By understanding the mechanistic principles and leveraging the power of modern ligand design, chemists can continue to push the boundaries of what is synthetically achievable.

References

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.). [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bellina, F., & Renzo, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.). [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). [Link]

  • Buchwald-Hartwig Coupling. (n.d.). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... (n.d.). [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (n.d.). [Link]

  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.). [Link]

  • Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. (n.d.). [Link]

  • Deraedt, C., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). [Link]

Sources

An In-Depth Methodological Guide to Synthesizing 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic researchers, densely functionalized arenes like 1-bromo-5-ethoxy-3-fluoro-2-nitrobenzene (CAS: 1805026-76-9)[1] present immense value. Exhibiting a 1,2,3,5-tetrasubstitution pattern, this building block offers orthogonal handles for downstream derivatization: a bromide for transition-metal cross-coupling (e.g., Suzuki/Buchwald), a nitro group for facile reduction to anilines, and a fluorine atom to modulate metabolic stability and lipophilicity.

Synthesizing this crowded scaffold requires precise regiochemical control. Because the bulky nitro group is flanked by ortho-bromine and ortho-fluorine atoms, it is sterically forced out of the aromatic plane. This dihedral twisting dampens its mesomeric electron-withdrawing capacity while preserving its powerful inductive effects. In this guide, we objectively evaluate three alternative synthetic routes to this building block, dissecting the mechanistic causality and providing self-validating protocols for each.

Mechanistic Rationale & Pathway Visualization

The synthesis of 1-bromo-5-ethoxy-3-fluoro-2-nitrobenzene generally relies on one of three foundational strategies:

  • Nucleophilic Aromatic Substitution (SNAr) [Route A]: The kinetic champion. Utilizing 1-bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6)[2], this route relies on ethoxide attacking the activated fluorine. Because C3 is sterically shielded by the adjacent nitro and bromine groups, the attack is overwhelmingly directed to the highly accessible C5 position.

  • O-Alkylation [Route B]: The thermodynamic alternative. Establishing the regiochemistry prior to the etherification by alkylating 3-bromo-5-fluoro-4-nitrophenol. This bypasses competitive substitution but requires a multi-step synthesis of the phenol precursor.

  • Sandmeyer Diazotization [Route C]: The library approach. Starting from 5-ethoxy-3-fluoro-2-nitroaniline, this relies on a radical-polar crossover mechanism to install the bromine atom[3]. It is highly unambiguous regiochemically but is hindered by poor atom economy.

SynthRoutes Target 1-Bromo-5-ethoxy- 3-fluoro-2-nitrobenzene RouteA_SM 1-Bromo-3,5-difluoro- 2-nitrobenzene RouteA_Rx NaOEt, EtOH 0°C (SNAr) RouteA_SM->RouteA_Rx RouteA_Rx->Target RouteB_SM 3-Bromo-5-fluoro- 4-nitrophenol RouteB_Rx EtI, K2CO3 DMF, 60°C (Alkylation) RouteB_SM->RouteB_Rx RouteB_Rx->Target RouteC_SM 5-Ethoxy-3-fluoro- 2-nitroaniline RouteC_Rx 1. NaNO2/HBr 2. CuBr, 60°C (Sandmeyer) RouteC_SM->RouteC_Rx RouteC_Rx->Target

Retrosynthetic pathways to 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.
Quantitative Performance Metrics

When selecting a route for either library generation or scale-up, researchers must balance yield against safety and scalability. The data below outlines the comparative performance of the three routes:

Synthetic RouteReaction ClassTypical YieldE-FactorRegiochemical PurityMajor Impurity ProfileScalability
Route A SNAr85–92%< 5> 98:23,5-Bis-ethoxy byproductExcellent
Route B O-Alkylation78–85%~ 8AbsoluteN-Alkylation / Unreacted SMGood
Route C Sandmeyer60–70%> 15AbsoluteProtodehalogenation (Ar-H)Poor
Experimental Methodologies & Causality Checks
Route A: Regioselective SNAr (Preferred Route)

This method capitalizes on the disparate steric environments of the two fluorine atoms in 1-bromo-3,5-difluoro-2-nitrobenzene. The robust inductive effect of the twisted NO2 group activates both, but the unhindered nature of C5 governs the chemoselectivity.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-bromo-3,5-difluoro-2-nitrobenzene (1.0 equiv) in absolute ethanol (0.2 M). Pre-cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add a freshly prepared solution of Sodium Ethoxide (NaOEt) (1.05 equiv) in ethanol over 15 minutes.

    • Expert Causality Check: Maintaining 0 °C strictly enforces kinetic control. If the solution turns violently dark brown instead of forming a controlled pale yellow tint, thermodynamic bis-substitution (yielding the unwanted 3,5-diethoxy byproduct) or nitro-reduction pathways have been triggered.

  • Validation: Monitor by TLC (9:1 Hexanes/EtOAc). SNAr proceeds rapidly; the starting material (higher Rf) should be consumed within 1 hour.

  • Workup: Quench the reaction with 0.1 M aqueous HCl to neutralize residual ethoxide, ensuring the reaction halts immediately. Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Pass through a short silica plug using 5% EtOAc in hexanes to yield the pure product.

Route B: Phenol O-Alkylation

If 3-bromo-5-fluoro-4-nitrophenol is available, this route circumvents any risk of regiochemical scrambling, substituting SNAr for an SN2 displacement on an alkyl halide.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 3-bromo-5-fluoro-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.3 M). Add K2CO3 (1.5 equiv) and stir at room temperature for 15 minutes.

    • Expert Causality Check: The reaction mixture must transition to a deep phenoxide red/orange. Failure to observe this chromic shift indicates wet DMF or degraded base, which will stall the subsequent alkylation step.

  • Alkylation: Introduce Ethyl Iodide (1.2 equiv). Heat the mixture to 60 °C for 4 hours.

  • Workup: Pour the mixture over crushed ice. The sudden shift in dielectric constant will precipitate the highly hydrophobic product. Filter the resulting solid, wash with cold water, and recrystallize from ethanol.

Route C: Sandmeyer Reaction

This pathway is typically reserved for instances where late-stage diversification of a 5-ethoxy-3-fluoro-2-nitroaniline library is required[3].

Step-by-Step Protocol:

  • Diazotization: Suspend the aniline (1.0 equiv) in 48% aqueous HBr (0.5 M). Cool to 0 °C. Slowly add an aqueous solution of NaNO2 (1.1 equiv) while keeping the internal temperature strictly < 5 °C.

    • Expert Causality Check: Temperature control is critical. Premature N2 evolution at this stage indicates the catastrophic collapse of the diazonium salt to a phenol (protodediazoniation).

  • Halogenation: In a separate flask, prepare a solution of CuBr (1.1 equiv) in 48% HBr. Slowly transfer the cold diazonium solution into the CuBr solution at room temperature, then heat to 60 °C.

    • Expert Causality Check: Immediate and vigorous effervescence of N2 gas upon mixing confirms the successful initiation of the radical-polar crossover catalytic cycle.

  • Workup: Once gas evolution ceases, extract with dichloromethane. Wash aggressively with 1M HCl to remove residual copper salts, dry, and purify via flash chromatography.

Conclusion & Recommendations

For targeted synthesis and scale-up, Route A (SNAr) is overwhelmingly superior. The distinct steric disparity between the C3 and C5 fluorine atoms in 1-bromo-3,5-difluoro-2-nitrobenzene guarantees robust regiocontrol without the need to generate complex diazonium intermediates. Route B and Route C should be relegated to specialized applications where specific precursors (phenols or anilines) are already in hand from parallel medicinal chemistry campaigns.

References
  • ChemSrc Database. "1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene (CAS 1805026-76-9)." Chemical Properties and Vendor Listings. Retrieved from [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). SNAr Regioselectivity & The Sandmeyer Reaction. John Wiley & Sons. [Link]

  • Google Patents. "Process for the preparation of 1-bromo-3,5-difluorobenzene via Sandmeyer methodology (EP0776877A1)." Retrieved from [3]

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable research. The compound 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The presence of even minor impurities, such as positional isomers or residual starting materials, can have profound impacts on downstream reaction yields, kinetic profiles, and the toxicological properties of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of synthesized 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to establish a robust, self-validating system for purity determination.

Understanding Potential Impurities

A robust purity assessment begins with a theoretical understanding of potential impurities derived from the synthetic route. A common synthesis for nitroaromatic compounds involves nitration of a substituted benzene ring.[4] For a substituted bromo-fluoro-ethoxy benzene, potential impurities could include:

  • Positional Isomers: Nitration may occur at other positions on the aromatic ring, leading to isomers that can be difficult to separate.

  • Unreacted Starting Materials: Incomplete nitration will leave residual starting materials.

  • Byproducts of Side Reactions: Over-nitration or other side reactions can introduce additional impurities.

A comprehensive analytical strategy, therefore, must not only quantify the main component but also identify and quantify these potential impurities. This necessitates an orthogonal approach, utilizing multiple analytical techniques that measure different chemical properties.

Orthogonal Analytical Strategy for Purity Assessment

An orthogonal approach, using multiple and diverse analytical methods, is crucial for a comprehensive and reliable assessment of purity. This strategy minimizes the risk of overlooking impurities that might not be detected by a single technique. The workflow below illustrates how different analytical methods can be integrated for a thorough purity evaluation of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene.

Sources

A Senior Application Scientist's Guide to the Chemoselective Reduction of Halogenated Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the transformation of halogenated nitroarenes to their corresponding anilines is a cornerstone of modern synthesis. These halogenated anilines are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, this seemingly straightforward reduction is fraught with a significant challenge: the undesired removal of the halogen substituent, a process known as hydrodehalogenation. This side reaction can drastically reduce the yield of the desired product and introduce impurities that are often difficult to separate.

This guide provides an in-depth comparison of the efficacy of various reducing agents for halogenated nitroarenes, drawing upon experimental data and field-proven insights to navigate the delicate balance between nitro group reduction and halogen preservation.

The Critical Challenge: Chemoselectivity and Hydrodehalogenation

The primary obstacle in the reduction of halogenated nitroarenes is achieving high chemoselectivity for the nitro group while leaving the carbon-halogen bond intact. The propensity for hydrodehalogenation is influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the electronic properties of the aromatic ring, the choice of catalyst, and the reaction conditions.[1][3][4] The amino group formed during the reduction can further activate the aromatic ring, sometimes enhancing the rate of reductive dehalogenation.[1][5]

This guide will dissect the performance of three major classes of reducing agents:

  • Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst.

  • Transfer Hydrogenation: The in-situ generation of hydrogen from a donor molecule.

  • Metal-Based Reductions: The use of stoichiometric metals in acidic or neutral media.

Catalytic Hydrogenation: The Workhorse with a Caveat

Catalytic hydrogenation, typically employing palladium on carbon (Pd/C) or platinum-based catalysts with molecular hydrogen (H₂), is a widely used and often highly efficient method for nitro group reduction.[6][7][8] However, it is also notorious for causing significant hydrodehalogenation, particularly with more reactive halogens like iodine and bromine.[6]

Key Considerations for Catalytic Hydrogenation:
  • Catalyst Choice: While Pd/C is a common choice, it is often too reactive for sensitive substrates.[6] Platinum-based catalysts, sometimes modified with other metals (e.g., Pt-V/C) or supported on novel materials like modified graphene, have shown enhanced selectivity by mitigating dehalogenation.[4][9] Sulfided platinum on carbon (Pt/C) is another excellent option for preserving halogens.[6][10]

  • Reaction Conditions: Lowering hydrogen pressure, reducing the reaction temperature, and careful selection of the solvent can significantly improve selectivity. Ethers like THF have been shown to be suitable solvents.[4] Substrate concentration also plays a crucial role, with lower concentrations often leading to decreased dehalogenation.[4]

Experimental Protocol: Selective Hydrogenation using Sulfided Pt/C

This protocol is adapted from methodologies designed to minimize dehalogenation.

dot

Caption: Workflow for catalytic hydrogenation of halogenated nitroarenes.

Materials:

  • Halogenated nitroarene (1.0 mmol)

  • Sulfided Platinum on Carbon (5% Pt, sulfided, ~5-10 mol%)

  • Solvent (e.g., Acetonitrile, Ethanol, or THF) (10 mL)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a pressure-rated reaction vessel, dissolve the halogenated nitroarene (1.0 mmol) in the chosen solvent (10 mL).

  • Carefully add the sulfided Pt/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) several times, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Transfer Hydrogenation: A Milder and Often More Selective Alternative

Catalytic transfer hydrogenation has emerged as a powerful technique that often provides superior chemoselectivity compared to traditional catalytic hydrogenation.[1][5] This method avoids the need for high-pressure hydrogen gas, instead utilizing a hydrogen donor molecule in the presence of a catalyst.[1][5]

Common Hydrogen Donors and Catalysts:
  • Hydrazine Hydrate (NH₂NH₂·H₂O) with Pd/C: This combination has proven to be highly effective and selective for the reduction of a wide range of halogenated nitroarenes, including those with bromo, chloro, and iodo substituents.[1][2][5][11] The reaction conditions can be tuned to favor either selective nitro reduction or complete reduction (including dehalogenation).[1][2] Mild conditions, such as refluxing at atmospheric pressure, typically yield the desired halogenated aniline.[1][5]

  • Formic Acid (HCOOH) and its Salts: Formic acid, often in combination with an amine base like triethylamine (Et₃N), is another excellent hydrogen donor.[10][12] This system, when paired with catalysts like palladium or iron complexes, can achieve high yields and selectivity.[10][12]

Experimental Protocol: Selective Reduction with Hydrazine Hydrate and Pd/C

This protocol is based on a widely cited and effective method for the chemoselective reduction of halogenated nitroarenes.[1][13]

dot

Caption: Simplified mechanism of transfer hydrogenation with hydrazine.

Materials:

  • Halogenated nitroarene (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Hydrazine monohydrate (NH₂NH₂·H₂O) (10.0 mmol)

  • Methanol (MeOH) (5 mL)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the halogenated nitroarene (1.0 mmol) and methanol (5 mL).

  • Add 10% Palladium on carbon to the suspension.

  • At room temperature, add hydrazine monohydrate (10.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C for methanol).

  • Monitor the reaction by TLC. The reaction is often complete within a short period (5-30 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude halogenated aniline.

  • The crude product is often of high purity, but can be further purified if necessary.

Note: For substrates prone to dehalogenation even under these mild conditions, conducting the reaction at room temperature can improve selectivity.[1] Conversely, using microwave irradiation at elevated temperatures and pressures can be employed for intentional dehalogenation.[1][2]

Metal-Based Reductions: Classic, Cost-Effective, and Highly Selective

The reduction of nitroarenes using stoichiometric metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid or a salt is one of the oldest and most reliable methods.[1][7][8][14] These methods are particularly valued for their excellent chemoselectivity, often leaving sensitive functional groups, including halogens, untouched.[6][7][15]

Advantages of Metal-Based Reductions:
  • High Chemoselectivity: These reagents are generally very mild towards a variety of functional groups, making them ideal for complex molecules.[7]

  • Cost-Effectiveness: Iron and zinc are inexpensive and readily available metals.[8][14]

  • Robustness: These reactions are often less sensitive to catalyst poisons that can affect catalytic hydrogenation.[13]

Common Metal-Based Reducing Systems:
  • Iron (Fe) with Ammonium Chloride (NH₄Cl) or an Acid (HCl, Acetic Acid): This is a classic and highly effective system.[6][13][14] The use of iron powder in a mixture of ethanol and water with ammonium chloride is a common and robust procedure.[13]

  • Zinc (Zn) with an Acid or Ammonium Chloride: Zinc is another effective metal for this transformation, often used under similar conditions to iron.[7][14][15]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and selective reducing agent that is particularly useful for substrates containing acid-sensitive functional groups.[6][7]

Experimental Protocol: Reduction with Iron and Ammonium Chloride

This protocol is a reliable and scalable method for the selective reduction of halogenated nitroarenes.[13]

dot

Caption: General workflow for metal-based reductions.

Materials:

  • Halogenated nitroarene (1.0 mmol)

  • Iron powder (3-5 equivalents)

  • Ammonium chloride (NH₄Cl) (3-5 equivalents)

  • Ethanol (EtOH) (10 mL)

  • Water (H₂O) (2.5 mL)

  • Celite

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine the halogenated nitroarene (1.0 mmol), ethanol (10 mL), and water (2.5 mL).

  • Add the iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a Celite pad to remove the iron salts, washing the pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Comparative Summary of Reducing Agents

Reducing Agent/SystemAdvantagesDisadvantagesTypical Selectivity for Halogens
H₂ with Pd/C High efficiency, readily availableHigh risk of hydrodehalogenation, requires H₂ gasPoor to moderate
H₂ with Sulfided Pt/C Good selectivity for halogens, efficientRequires specialized catalyst, H₂ gas handlingGood to excellent
Hydrazine Hydrate with Pd/C Excellent selectivity, mild conditions, no H₂ gas neededHydrazine is toxic and carcinogenicExcellent
Formic Acid/Et₃N with Pd/C Good selectivity, avoids hydrazineCan be slower, requires baseGood to excellent
Fe with NH₄Cl/Acid Excellent selectivity, cost-effective, robustStoichiometric metal waste, workup can be tediousExcellent
Zn with NH₄Cl/Acid Good selectivity, readily availableStoichiometric metal wasteGood to excellent
SnCl₂ Very mild, good for acid-sensitive groupsStoichiometric tin waste, workup can be problematicExcellent

Conclusion and Recommendations

The chemoselective reduction of halogenated nitroarenes is a critical transformation that demands careful consideration of the reducing agent and reaction conditions.

  • For highly sensitive substrates , particularly those containing iodo and bromo groups, transfer hydrogenation with hydrazine hydrate and Pd/C or metal-based reductions with iron and ammonium chloride are the methods of choice due to their superior chemoselectivity.

  • Catalytic hydrogenation can be a viable option, especially for less reactive chloro- and fluoro-substituted nitroarenes, provided that a selective catalyst like sulfided Pt/C is used and the reaction conditions are carefully optimized.

  • When scalability and cost are primary concerns, iron-based reductions offer a robust and economical solution, albeit with considerations for waste disposal.

By understanding the nuances of each method and selecting the appropriate conditions, researchers can confidently and efficiently synthesize valuable halogenated aniline intermediates while minimizing unwanted side reactions.

References

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Talebi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.
  • Zhang, X., et al. (2021). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry.
  • Kralj, A., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Kralj, A., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Gomez, S., et al. (2017). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Wang, Y., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Li, F., Frett, B., & Li, H. Y. (2014).
  • Pagadala, R., et al. (2017). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
  • Request PDF. (2026, March 1). Highly Selective Hydrogenation of Halogenated Nitroarenes over Pt Nanoparticles on DMA-Modified Graphene.
  • ACS Catalysis. (2024, March 1).
  • NSF PAR. (n.d.).
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • BenchChem. (2025).
  • Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
  • Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Cantillo, D. (2015).
  • University of Arizona. (2014, June 15).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene, a halogenated nitroaromatic compound. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting the best practices in laboratory chemical management.

The core principle of this guide is that chemical disposal is not an afterthought but an integral part of the experimental plan. Due to the inherent hazards of halogenated nitroaromatics, direct disposal via standard laboratory drains or as common refuse is strictly prohibited.[1][2] The only acceptable method is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) department.

Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's hazard profile. While comprehensive toxicological data for 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene may not be fully investigated, its structure as a halogenated nitroaromatic compound provides a strong basis for risk assessment based on analogous chemicals.[1] The presence of bromine, fluorine, and a nitro group on an aromatic ring suggests significant reactivity and biological activity.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Irritation: Causes significant skin and serious eye irritation.[3][4][6] Inhalation of dust may lead to respiratory irritation.[1][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3]

Hazard ClassificationDescriptionPrimary Concern for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Potential for immediate harm upon exposure.Protection of personnel during handling and packaging of waste.
Skin/Eye Irritation Can cause serious, potentially irreversible damage.Mandates the use of specific personal protective equipment (PPE).
Environmental Toxicity Poses a long-term threat to ecosystems if released.Prohibits sewer disposal and underscores the need for containment.[2][3]
Physical Form Typically a solid or powder.Risk of dust generation and inhalation during transfer.[1]

Pre-Disposal Operations: Waste Segregation and Containment

Proper disposal begins the moment a material is designated as waste. The cardinal rule is segregation. Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure they are routed to the correct high-temperature incineration facility capable of scrubbing acidic gases (like HBr and HF) produced during combustion.[1]

WasteSegregation start Designate Material as Waste (e.g., excess reagent, contaminated labware) check_halogen Does the waste contain a halogen? (F, Cl, Br, I) start->check_halogen check_physical_state Is the waste primarily solid or liquid? check_halogen->check_physical_state Yes non_halogen Non-Halogenated Waste Stream check_halogen->non_halogen No halogen_solid Halogenated Solid Waste Container check_physical_state->halogen_solid Solid halogen_liquid Halogenated Liquid Waste Container check_physical_state->halogen_liquid Liquid

Caption: Waste segregation decision workflow.

Protocol for Waste Container Preparation
  • Select the Appropriate Container: Use a dedicated, leak-proof, and robust container clearly designated for "Halogenated Solid Waste." A wide-mouth high-density polyethylene (HDPE) pail with a screw-top lid is ideal.

  • Affix a Hazardous Waste Label: Before adding any waste, attach a completed hazardous waste label provided by your EHS department.

  • Complete the Label Information:

    • Generator Name & Contact: Your name, lab number, and phone number.

    • Chemical Contents: List "1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene" and any other constituents by their full chemical name. Do not use abbreviations. List percentages for mixtures.

    • Hazards: Tick the appropriate boxes (e.g., "Toxic," "Irritant").

Personal Protective Equipment (PPE) Protocol

Handling this compound, even when designated as waste, requires stringent adherence to PPE protocols to prevent exposure. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.

Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, minimum 8 mil thickness). Always inspect gloves prior to use.[1]Prevents dermal absorption, a primary route of exposure. Proper glove removal technique is critical to avoid self-contamination.[1]
Eye/Face Protection Chemical safety goggles and a face shield.Protects against dust particles and potential splashes. Standard safety glasses are insufficient.
Respiratory Protection NIOSH-approved respirator with P95 or P100 particulate filters for solid handling. For higher levels of protection or potential vapors, use cartridges appropriate for organic vapors and acid gases (OV/AG/P99).[1]Prevents inhalation of fine dust, which can cause respiratory irritation and systemic toxicity.[1]
Body Protection A fully buttoned laboratory coat and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.Protects skin from accidental contact and contamination of personal clothing.

Step-by-Step Disposal Procedure

This procedure applies to the collection of the pure chemical waste as well as grossly contaminated disposable materials (e.g., weigh boats, gloves, wipes).

Workflow for Chemical Waste Collection and Disposal

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Facility Operations step1 Step 1: Don PPE (As per Section 3) step2 Step 2: Transfer Waste Carefully transfer solid waste and contaminated items into the prepared 'Halogenated Solid Waste' container. step1->step2 step3 Step 3: Secure Container Securely close the lid. Do not overfill. Wipe the exterior of the container clean. step2->step3 step4 Step 4: Store Properly Place the container in a designated Satellite Accumulation Area (SAA). Use secondary containment. step3->step4 step5 Step 5: Request Pickup Submit a waste pickup request to your institution's EHS department. step4->step5 step6 Step 6: Professional Disposal Licensed waste handlers collect the container for transport to a certified disposal facility. step5->step6 step7 Step 7: Incineration Waste is destroyed via high-temperature incineration with an afterburner and scrubber. step6->step7

Caption: End-to-end chemical waste disposal workflow.

  • Waste Collection:

    • Perform all waste transfers within a certified chemical fume hood to contain any dust.

    • Use dedicated spatulas or scoops for the transfer.

    • Carefully place contaminated disposable items (e.g., gloves, weigh paper, pipette tips) directly into the waste container. Avoid dropping them from a height to minimize dust creation.[1]

  • Container Management & Storage:

    • Once waste is added, securely fasten the container lid.

    • Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The container should be placed within a larger, secondary containment bin to prevent the spread of material in case of a primary container failure.[7]

    • Keep the waste container closed at all times except when adding waste.

  • Engaging a Licensed Disposal Service:

    • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a pickup.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by licensed professionals who are trained in handling hazardous materials and are compliant with Department of Transportation (DOT) regulations.[2]

  • Documentation:

    • Maintain a log of the waste generated, including the date and approximate quantity added to the container. This complements the hazardous waste label and provides a detailed record for regulatory purposes.

Emergency Procedures for Spills During Disposal

Accidents can happen, even during planned disposal operations. Having a clear response plan is crucial.

SpillResponse spill Spill Occurs During Waste Transfer assess Assess Situation Is it a major spill? (e.g., large quantity, outside containment) spill->assess evacuate Evacuate Immediate Area Alert Colleagues Call EHS/Emergency Number assess->evacuate Yes cleanup Contain and Clean Spill (If trained and safe to do so) Use spill kit with absorbent pads. assess->cleanup No dispose_cleanup Dispose of Cleanup Materials Place all contaminated absorbents and PPE in the halogenated solid waste container. cleanup->dispose_cleanup

Caption: Emergency spill response flowchart.

For minor spills (a few grams) inside a fume hood:

  • Ensure your PPE is intact.

  • Gently cover the spill with an absorbent material from a chemical spill kit.

  • Carefully sweep the material up and place it, along with the contaminated absorbent, into the designated halogenated solid waste container.[1][3]

  • Wipe the area with a suitable solvent (e.g., isopropanol), and place the wipe in the waste container.

  • Report the incident to your laboratory supervisor.

For any spill outside of a fume hood, or for larger quantities, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public well-being.

References

  • Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet - 4-Bromonitrobenzene.
  • PubChem. 1-Bromo-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-nitrobenzotrifluoride.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene.
  • Benchchem. Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3.
  • Tokyo Chemical Industry Co., Ltd. (2023, April 3). SAFETY DATA SHEET - 3-Bromo-5-nitroanisole.
  • University of Wisconsin-Madison. Halogenated Waste.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Occupational Safety and Health Administration (OSHA). Chemical Storage Requirements.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.